20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
説明
BenchChem offers high-quality 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
32742-88-4 |
|---|---|
分子式 |
C28H50O8 |
分子量 |
514.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3 |
InChIキー |
IZCAZGDGLZWLNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
An In-Depth Technical Guide to 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of the non-ionic surfactant 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol. Designed for researchers, scientists, and professionals in drug development and life sciences, this document synthesizes fundamental chemical principles with practical, field-proven insights.
Introduction and Chemical Identity
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a non-ionic surfactant belonging to the class of octylphenol ethoxylates. These molecules are characterized by a hydrophobic octylphenol group and a hydrophilic polyethylene glycol (PEG) chain. The specific structure of the title compound consists of a linear octyl group attached to a phenol ring, which is then ether-linked to a hexaoxaicosan-1-ol chain, a polyethylene glycol chain with seven ethylene oxide units.
This compound is structurally very similar to the widely known and extensively characterized surfactant, Triton X-100. The primary distinction lies in the structure of the octyl group: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol possesses a linear n-octyl group, whereas Triton X-100 features a branched tert-octyl (1,1,3,3-tetramethylbutyl) group.[1][2] Due to this close structural analogy, the physicochemical properties and applications of Triton X-100 serve as a valuable and predictive reference for understanding the behavior of its linear octyl counterpart.
Table 1: Chemical Identity and Key Identifiers
| Property | Value |
| IUPAC Name | 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol |
| Synonyms | Nonaethylene glycol mono(p-octylphenyl) ether |
| Molecular Formula | C₃₂H₅₈O₁₀ |
| CAS Number | 42173-90-0 |
Synthesis and Manufacturing
The synthesis of octylphenol ethoxylates like 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is typically achieved through a two-step process:
-
Alkylation of Phenol: Phenol is reacted with an octene isomer (in this case, 1-octene to yield the n-octyl group) in the presence of an acid catalyst. This electrophilic aromatic substitution reaction attaches the octyl group to the phenol ring, primarily at the para position.[3]
-
Ethoxylation: The resulting 4-octylphenol is then reacted with ethylene oxide in the presence of a basic catalyst, such as sodium or potassium hydroxide.[4] This is a base-catalyzed ring-opening polymerization of ethylene oxide, where the octylphenoxide acts as the initiator. The length of the hydrophilic polyethylene oxide chain is controlled by the stoichiometry of the reactants. For the title compound, approximately seven moles of ethylene oxide are reacted per mole of 4-octylphenol.[5]
It is important to note that the ethoxylation process results in a distribution of polyethylene glycol chain lengths, so the "hexaoxaicosan-1-ol" represents the average and most abundant species.[6]
Physicochemical Properties
The amphiphilic nature of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, with its distinct hydrophobic and hydrophilic regions, governs its behavior in aqueous solutions and its utility as a surfactant.
Micellization and Critical Micelle Concentration (CMC)
In aqueous solutions, surfactant monomers self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[7] The hydrophobic octylphenol tails form the core of the micelle, while the hydrophilic polyethylene glycol chains are exposed to the aqueous environment. This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water.
The CMC is a critical parameter as it indicates the minimum concentration required for the surfactant to exert its full effect in applications such as solubilization and detergency. The CMC of Triton X-100 is reported to be in the range of 0.22 to 0.24 mM.[7][8] Given the structural similarity, the CMC of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is expected to be in a similar range.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. The HLB value determines the surfactant's suitability for various applications, such as emulsification, detergency, and solubilization. The HLB of Triton X-100 is approximately 13.5, which makes it an excellent oil-in-water emulsifier and detergent.[9][10] The HLB of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol would be very similar, indicating its utility in similar applications.
Table 2: Key Physicochemical Properties (with Triton X-100 as a close analog)
| Property | Typical Value (for Triton X-100) | Reference |
| Average Molecular Weight | ~625 g/mol | |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [8] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.5 | [9][10] |
| Cloud Point (1% aqueous solution) | 63-69 °C | [11] |
| Appearance | Clear to slightly hazy, viscous liquid | [6] |
| Solubility | Soluble in water and many polar organic solvents | [2] |
Applications in Research and Development
The unique properties of octylphenol ethoxylates make them invaluable tools in various scientific and industrial applications.
Solubilization of Membrane Proteins
A primary application of non-ionic surfactants like 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is the solubilization of integral membrane proteins from their native lipid bilayer environment.[12] The surfactant micelles act as a mimic of the lipid bilayer, sequestering the hydrophobic transmembrane domains of the protein while exposing its hydrophilic regions to the aqueous buffer. This process is crucial for the purification, structural, and functional characterization of membrane proteins.[13]
Experimental Workflow: Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization.
Protocol: General Cell Lysis for Protein Extraction
A common application of this class of surfactants is in cell lysis buffers to disrupt the cell membrane and release intracellular contents.
-
Prepare Lysis Buffer: A typical lysis buffer consists of a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), salt (e.g., 150 mM NaCl), and the non-ionic surfactant. A working concentration of 0.1% to 1% (v/v) of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (or Triton X-100) is commonly used.[14][15]
-
Cell Lysis: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Add the cold lysis buffer to the cell pellet and incubate on ice for 15-30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Downstream Processing: The resulting supernatant contains the soluble proteins and can be used for various downstream applications such as immunoprecipitation, Western blotting, or enzyme assays.
Emulsification and Dispersion in Formulations
In drug delivery and formulation science, these surfactants are used as emulsifiers to create stable oil-in-water emulsions. This is particularly important for the formulation of poorly water-soluble drugs. They also act as dispersing agents for solid particles in liquid media.[16]
Use in Immunoassays and Biotechnology
In techniques like ELISA and Western blotting, non-ionic surfactants are often included in washing buffers to reduce non-specific binding of antibodies and other proteins to the solid phase, thereby improving the signal-to-noise ratio.
Analytical Characterization
The purity and composition of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol and related compounds can be assessed using several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the different ethoxymers present in the commercial product.[17] The separation is based on the hydrophobicity of the molecules, which is influenced by the length of the polyethylene glycol chain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the identification and quantification of individual oligomers.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and to determine the average number of ethylene oxide units per molecule.
Logical Relationship: Property to Application
Caption: Relationship between properties and applications.
Conclusion
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a versatile non-ionic surfactant with a well-defined chemical structure that imparts valuable physicochemical properties. Its ability to form micelles, solubilize hydrophobic molecules, and act as an effective emulsifier makes it a crucial tool in diverse fields, from fundamental membrane protein research to the development of pharmaceutical formulations. The extensive body of knowledge available for its close analog, Triton X-100, provides a robust framework for understanding and predicting its behavior and for designing experimental protocols. As with any chemical, researchers should consult the relevant safety data sheets and be aware of regulatory considerations, such as the inclusion of some alkylphenol ethoxylates on lists of substances of very high concern in certain jurisdictions due to environmental considerations.[20]
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DSpace Repository. (n.d.). Some physicochemical properties of octylphenol ethoxylate nonionics (triton x-100, triton x-114 and triton x-405) and the temperature effect on this properties. Retrieved from [Link]
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Wikipedia. (2024, February 27). Triton X-100. Retrieved from [Link]
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Venus Ethoxyethers. (n.d.). Ethoxylated Octylphenol | CAS 27193-28-8. Retrieved from [Link]
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Cosmos Biomedical. (2020, April 3). タンパク質実験に使用する界面活性剤の特性と種類|知っておきたい!タンパク質実験あれこれ 第2回. Retrieved from [Link]
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JETIR. (n.d.). Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. Retrieved from [Link]
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Revista Desafio Online. (2016, December 22). Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl). Retrieved from [Link]
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Bio-protocol. (2020). 2.10. Triton X-100 Fractionation Assay. Retrieved from [Link]
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J-Stage. (n.d.). Efficacious syntheses of alkylphenol ethoxylates and ethoxycarboxylates with long and single length PEG chain and their application to environmental fate study. Retrieved from [Link]
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Wikipedia. (2024, February 27). Triton X-100. Retrieved from [Link]
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Dow. (n.d.). Triton™ X Surfactants. Retrieved from [Link]
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Wikipedia. (2024, February 27). Ethoxylation. Retrieved from [Link]
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ResearchGate. (2022, August 10). Cell lysis with Triton X-100. Retrieved from [Link]
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Protocols.io. (n.d.). Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells. Retrieved from [Link]
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Dow. (n.d.). TRITON™ X-100 Surfactant. Retrieved from [Link]
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SnowPure. (n.d.). Sigma Product Information Sheet TRITON X-100™. Retrieved from [Link]
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ResearchGate. (n.d.). General physicochemical properties and identification of octylphenol tri-ethoxylate (OPEO3). Retrieved from [Link]
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SIELC Technologies. (2008, August 22). Triton X100. Retrieved from [Link]
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WUR eDepot. (n.d.). Chemical study on alkylphenols. Retrieved from [Link]
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Ataman Kimya. (n.d.). OCTYL PHENOL ETHOXYLATE. Retrieved from [Link]
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Shree Vallabh Chemical. (n.d.). Octyl Phenol Ethoxylate Manufacturer & Supplier | Emulsifiers & Wetting Agents. Retrieved from [Link]
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Shimadzu. (n.d.). LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). Retrieved from [Link]
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Abingdon Health plc. (2019, November 12). Octylphenol ethoxylates (OPE) usage deadline looming. Retrieved from [Link]
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Slideshare. (n.d.). Octylphenol ethoxylate | PPTX. Retrieved from [Link]
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SciSpace. (n.d.). Determination of nonylphenol and octylphenol ethoxylates in effluent by liquid chromatography with fluorescence detection. Retrieved from [Link]
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EPA. (2025, October 15). 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol - Publications. Retrieved from [Link]
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Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. Retrieved from [Link]
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bioRxiv. (2025, February 5). Solubilization of Membrane Proteins using designed protein WRAPS. Retrieved from [Link]
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The Critical Micelle Concentration (CMC) of CAS 32742-88-4: A Comprehensive Technical Guide
Target Audience: Researchers, Formulation Scientists, and Bioprocessing Professionals Content Focus: Thermodynamic mechanics, empirical CMC determination, and bioprocessing applications of CAS 32742-88-4.
Chemical Identity & Structural Significance
CAS 32742-88-4, chemically designated as 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol , is a nonionic surfactant belonging to the octylphenol ethoxylate family. In industrial and academic literature, it is frequently referred to as OP-7 or recognized as the highly purified, monodisperse analog of the commercial detergent Triton™ X-114 (which is a polydisperse mixture averaging 7–8 ethylene oxide units).
Unlike polydisperse mixtures that exhibit broad phase-transition ranges, the precise 7-unit ethylene oxide (EO) chain of CAS 32742-88-4 provides highly predictable thermodynamic behavior. The molecule consists of a bulky, hydrophobic 4-tert-octylphenol tail and a hydrophilic polyoxyethylene headgroup. This specific structural balance yields a Hydrophilic-Lipophilic Balance (HLB) of approximately 12.4, positioning it perfectly for specialized membrane protein solubilization and phase-partitioning applications.
The Thermodynamics of Micellization
The Critical Micelle Concentration (CMC) is the threshold concentration at which surfactant monomers in solution spontaneously aggregate to form thermodynamically stable micelles. For CAS 32742-88-4, the experimentally determined CMC is 0.25 mM (approx. 0.013% w/v) at 25°C .
The Causality of Micelle Formation: Micellization is an entropy-driven process. Below the CMC, OP-7 monomers exist freely in the aqueous bulk and adsorb at the air-water interface to minimize the unfavorable contact between their hydrophobic octylphenol tails and water. As concentration increases, the interface becomes saturated. Once the concentration reaches 0.25 mM, the energetic cost of keeping the hydrophobic tails in the aqueous bulk exceeds the steric repulsion of the PEG headgroups. The system minimizes its free energy by clustering the hydrophobic tails into a hydrocarbon-like core, expelling highly ordered solvation water molecules (the hydrophobic effect), thereby increasing the overall entropy of the system.
Figure 1: Thermodynamic progression of CAS 32742-88-4 micellization.
Quantitative Physicochemical Data
The length of the EO chain directly dictates the hydrophilicity and, consequently, the CMC and Cloud Point of the surfactant. Table 1 illustrates how CAS 32742-88-4 (OP-7) compares to its shorter and longer chain counterparts.
Table 1: Effect of Ethylene Oxide (EO) Chain Length on Octylphenol Ethoxylates
| Surfactant | EO Units | Molecular Weight ( g/mol ) | CMC (mM) at 25°C | Cloud Point (°C) |
| OP-4 | 4 | ~382.5 | 0.130 | Insoluble/Low |
| OP-7 (CAS 32742-88-4) | 7 | 514.7 | 0.250 | ~23.0 |
| OP-10 (Triton X-100 analog) | 10 | ~646.8 | 0.330 | ~65.0 |
(Data synthesized from ACS thermodynamic studies on octylphenol polyoxyethylene ethers and standard Triton series properties ).
Experimental Methodologies for CMC Determination
As a Senior Application Scientist, I mandate the use of orthogonal analytical techniques to validate CMC values. Relying on a single method can lead to artifacts caused by impurities. Below are two self-validating protocols designed to accurately measure the CMC of CAS 32742-88-4.
Protocol A: Surface Tensiometry (Primary Method)
Causality of Method Choice: The Wilhelmy plate method is chosen over the Du Noüy ring method. Nonionic surfactants with bulky hydrophobic tails (like OP-7) exhibit slow diffusion kinetics. The Wilhelmy plate allows for static, continuous measurement until thermodynamic equilibrium is reached, whereas the dynamic pulling of a ring disrupts the surface, often underestimating the surface tension of slow-equilibrating systems.
Self-Validating Step: Before measuring the surfactant, measure the surface tension of the ultrapure water. It must read 72.8 ± 0.2 mN/m at 20°C. If it does not, the glassware is contaminated and must be re-cleaned with piranha solution or a plasma cleaner.
-
Stock Preparation: Prepare a 5.0 mM stock solution of CAS 32742-88-4 in ultrapure water (18.2 MΩ·cm).
-
Serial Dilution: Prepare 15 discrete concentrations ranging from 0.01 mM to 2.0 mM.
-
Equilibration: Allow each sample to rest for exactly 20 minutes at 25°C to ensure complete migration of the surfactant to the air-water interface.
-
Measurement: Lower the roughened platinum Wilhelmy plate into the solution. Record the equilibrium surface tension (mN/m).
-
Data Analysis: Plot Surface Tension ( γ ) versus the logarithm of surfactant concentration ( log[C] ). The CMC is identified mathematically as the intersection of the descending linear slope (pre-micellar) and the horizontal baseline (post-micellar saturation).
Protocol B: UV-Vis Spectroscopy (Orthogonal Method)
Causality of Method Choice: The octylphenol tail contains an aromatic chromophore that absorbs strongly at ~275 nm. When micelles form, these aromatic rings transition from a highly polar aqueous environment into the non-polar, hydrocarbon-like core of the micelle. This shift in the local dielectric constant induces a hyperchromic shift (increase in molar absorptivity), allowing us to track micellization optically.
-
Preparation: Utilize the same serial dilutions prepared in Protocol A to ensure direct comparability.
-
Measurement: Using a quartz cuvette (1 cm path length), measure the absorbance of each sample at 275 nm against an ultrapure water blank.
-
Data Analysis: Plot Absorbance ( A275 ) versus log[C] . The plot will yield two intersecting linear regions. The inflection point confirms the CMC value obtained via tensiometry.
Figure 2: Orthogonal experimental workflows for determining the CMC of OP-7.
Applications in Drug Development: Cloud Point Extraction (CPE)
The unique combination of a low CMC (0.25 mM) and a low Cloud Point (~23°C) makes CAS 32742-88-4 an invaluable tool in downstream bioprocessing, specifically for the extraction of integral membrane proteins .
Mechanistic Workflow:
-
Solubilization: Cell lysates are homogenized in a buffer containing 1-2% OP-7 at 4°C. At this temperature, the surfactant is fully soluble and forms micelles that extract membrane proteins from the lipid bilayer.
-
Phase Separation: The homogenate is warmed to 37°C (above the 23°C cloud point). The hydration shell around the PEG headgroups breaks down due to increased kinetic energy, causing the micelles to aggregate.
-
Partitioning: The solution separates into two distinct phases: an aqueous top phase containing hydrophilic proteins, and a dense, surfactant-rich coacervate bottom phase containing the hydrophobic integral membrane proteins.
By operating slightly above the CMC and cycling temperatures across the cloud point, formulation scientists can achieve high-purity extraction of complex biologics without denaturing the target proteins.
References
-
Title: Interacting Behavior between Amino Sulfonate Surfactant and Octylphenol Polyoxyethylene Ether in Aqueous Solution and Effect of Hydrophilicity Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Micelles
Introduction
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, a non-ionic surfactant commonly known by the trade name Triton X-100, is a cornerstone of modern biochemical and pharmaceutical research. Its amphiphilic nature, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic octylphenyl group, enables the formation of micelles—self-assembled colloidal aggregates—in aqueous solutions. These micelles are indispensable for a range of applications, including the solubilization of membrane proteins, drug delivery systems, and as stabilizing agents in various formulations.
The efficacy and reliability of these applications are intrinsically linked to the thermodynamic stability of the micelles. Understanding the energetic forces that govern their formation and persistence is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the thermodynamic principles underpinning the stability of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol micelles and details the experimental methodologies required for their rigorous characterization.
Fundamentals of Micellization Thermodynamics
The self-assembly of surfactant monomers into micelles is a spontaneous process driven by a delicate interplay of energetic contributions. The primary driving force is the hydrophobic effect , which is fundamentally entropic. In an aqueous environment, water molecules form highly ordered "cages" around the hydrophobic tails of the surfactant monomers. The aggregation of these tails into the core of a micelle releases these ordered water molecules, leading to a significant increase in the overall entropy of the system.[1]
This process is thermodynamically described by the standard Gibbs free energy of micellization ( ΔGmic∘ ), which is related to the standard enthalpy ( ΔHmic∘ ) and standard entropy ( ΔSmic∘ ) of micellization by the fundamental equation:
ΔGmic∘=ΔHmic∘−TΔSmic∘ [1]
A negative ΔGmic∘ indicates a spontaneous micellization process. For most non-ionic surfactants at lower temperatures, the process is predominantly entropy-driven ( TΔSmic∘>ΔHmic∘ ) and often endothermic ( ΔHmic∘>0 ).[1][2] This endothermicity reflects the energy required to break the structured water around the hydrophobic tails.
Critical Micelle Concentration (CMC): Micelle formation does not occur at all surfactant concentrations. Instead, there is a narrow concentration range known as the Critical Micelle Concentration (CMC), above which micelles spontaneously form.[3] The CMC is a critical parameter for any application involving surfactants and is a key indicator of the thermodynamic stability of the micelles. For non-ionic surfactants, the standard Gibbs free energy of micellization can be calculated from the CMC (expressed as a mole fraction, XCMC ) using the following equation:
ΔGmic∘=RTln(XCMC) [1]
where R is the gas constant and T is the absolute temperature.
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol micelles. This involves determining the CMC and the associated thermodynamic parameters.
Determination of the Critical Micelle Concentration (CMC)
Accurate determination of the CMC is the first step in any thermodynamic analysis. Literature values for Triton X-100, a commercial form of this surfactant, range from 0.24 to 0.433 mmol/L, with variations arising from differences in the extent of ethoxylation.[4] Therefore, experimental determination for the specific batch in use is crucial.
Method A: Fluorescence Spectroscopy with a Pyrene Probe
This highly sensitive method relies on the environmental sensitivity of the fluorescent probe pyrene.[5][6] In a polar aqueous environment below the CMC, the ratio of the first to the third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I1/I3 ratio.[5][7]
Experimental Protocol:
-
Stock Solutions: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) and a concentrated stock solution of the surfactant in high-purity water.
-
Sample Preparation: Aliquot a small, fixed amount of the pyrene stock solution into a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.[7] Add varying concentrations of the surfactant solution, bracketing the expected CMC, to each vial.
-
Equilibration: Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure complete solubilization of pyrene within the micelles.[7]
-
Fluorescence Measurement: Excite the samples at approximately 335 nm and record the emission spectra.[7]
-
Data Analysis: Calculate the I1/I3 ratio for each concentration and plot it against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[5]
Method B: Surface Tensiometry
This is a direct method that measures the surface tension of the surfactant solution at different concentrations.[4][7] As surfactant monomers adsorb at the air-water interface, the surface tension decreases. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant.[4]
Experimental Protocol:
-
Sample Preparation: Prepare a series of surfactant solutions in high-purity water with concentrations spanning the expected CMC.
-
Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution, starting from the most dilute.[7]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at which the slope of the curve changes, indicating the point of micelle formation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micellization, providing a direct determination of the enthalpy of micellization ( ΔHmic∘ ).[8] The experiment typically involves titrating a concentrated surfactant solution into a buffer. Below the CMC, the heat change corresponds to the dilution of monomers. As the concentration in the cell exceeds the CMC, the measured heat is a combination of monomer dilution and micelle formation/breakdown.
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the surfactant (well above the CMC) in the desired buffer. The same buffer is placed in the sample cell of the calorimeter.
-
Titration: A series of small injections of the concentrated surfactant solution are made into the sample cell while the heat change is monitored.[9]
-
Data Analysis: The integrated heat per injection is plotted against the total surfactant concentration in the cell. The resulting titration curve is analyzed to determine both the CMC and the enthalpy of micellization ( ΔHmic∘ ).[8]
Temperature Dependence of CMC: The van 't Hoff Approach
By determining the CMC at various temperatures, the enthalpy and entropy of micellization can be calculated using the van 't Hoff equation.[1][10] For non-ionic surfactants, this relationship can be expressed as:
d(1/T)d(lnXCMC)=−RΔHmic∘
A plot of ln(XCMC) versus 1/T yields a straight line with a slope of −ΔHmic∘/R , allowing for the calculation of the standard enthalpy of micellization.[10] Once ΔHmic∘ and ΔGmic∘ (from the CMC at a given temperature) are known, the standard entropy of micellization ( ΔSmic∘ ) can be calculated.
Experimental Protocol:
-
CMC Determination at Multiple Temperatures: Using one of the methods described in section 2.1 (e.g., fluorescence spectroscopy), determine the CMC of the surfactant at a range of physiologically and industrially relevant temperatures.
-
Data Analysis: Convert the CMC values to mole fractions ( XCMC ) and plot ln(XCMC) versus the reciprocal of the absolute temperature (1/T).
-
Thermodynamic Parameter Calculation: Perform a linear regression on the data to determine the slope, from which ΔHmic∘ is calculated. Use the values of ΔGmic∘ and ΔHmic∘ at a specific temperature to calculate ΔSmic∘ .
Complementary Characterization Techniques
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of micelles.[11][12][13] This information is crucial for assessing the stability of the micelles under different conditions (e.g., temperature, pH, ionic strength) and for confirming their formation above the CMC.[13][14]
Differential Scanning Calorimetry (DSC)
DSC can be employed to study the thermotropic phase behavior of concentrated surfactant solutions.[15][16] It measures the heat flow associated with thermal transitions, providing insights into the stability of different mesophases and the effect of additives on the thermal properties of the micellar system.[15][17]
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a structured table.
| Parameter | Value | Method | Temperature (°C) |
| CMC (mmol/L) | e.g., 0.35 | Fluorescence | 25 |
| ΔGmic∘ (kJ/mol) | e.g., -25.2 | Calculated from CMC | 25 |
| ΔHmic∘ (kJ/mol) | e.g., +5.8 | ITC | 25 |
| TΔSmic∘ (kJ/mol) | e.g., +31.0 | Calculated | 25 |
| Hydrodynamic Diameter (nm) | e.g., 8-10 | DLS | 25 |
Interpretation of Thermodynamic Parameters:
-
ΔGmic∘ : A negative value confirms the spontaneity of micelle formation. More negative values indicate greater thermodynamic stability.[1]
-
ΔHmic∘ : For many non-ionic surfactants at room temperature, this value is positive (endothermic), indicating that the process is entropy-driven.[2] However, at higher temperatures, it can become negative (exothermic) as van der Waals interactions in the micellar core become more significant.[1][2]
-
ΔSmic∘ : A large positive value is characteristic of the hydrophobic effect, where the release of ordered water molecules drives the self-assembly process.[1]
Visualizing Micellization and Experimental Workflows
Micelle Formation
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
Experimental Workflow for Thermodynamic Analysis
Caption: Workflow for the thermodynamic characterization of micelles.
Conclusion
A thorough understanding of the thermodynamic stability of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol micelles is not merely an academic exercise; it is a prerequisite for the rational design and optimization of a multitude of scientific applications. By employing a combination of techniques such as fluorescence spectroscopy, surface tensiometry, Isothermal Titration Calorimetry, and Dynamic Light Scattering, researchers can build a comprehensive thermodynamic profile of these crucial self-assembled systems. This in-depth characterization enables the prediction of micellar behavior under various experimental conditions, ensuring the robustness and reproducibility of protocols in fields ranging from membrane biochemistry to advanced drug delivery.
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- Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl) - Revista Desafio Online. (2016, December 22).
- Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC. (n.d.).
- A New Method for the Determination of the Critical Micelle Concentration of Triton X-100 in the Absence and Presence of Beta-Cyclodextrin by Resonance Rayleigh Scattering Technology - PubMed. (2004, July 15).
- A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry - Benchchem. (n.d.).
- Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? | Journal of Chemical & Engineering Data - ACS Publications. (2008, July 19).
- Phase Behavior of Ester Based Anionic Surfactants - Sodium Alkyl Sulfoacetates. (n.d.).
- Surfactant micelle characterization using dynamic light scattering - ResearchGate. (n.d.).
- Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants - SciSpace. (n.d.).
- Application Note: Characterizing Ammonium Soap Micelle Size Using Dynamic Light Scattering (DLS) - Benchchem. (n.d.).
- Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one as Fluorescent Probe. (2016, December 26).
- (PDF) What can isothermal titration microcalorimetry experiments tell us about the self-organization of surfactants into micelles? - ResearchGate. (2009, August 3).
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- Thermodynamics of micellization - Wikipedia. (n.d.).
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- A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry - MDPI. (2021, February 18).
- Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - ResearchGate. (2025, October 15).
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- Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol) - PMC. (n.d.).
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- Comparison of the Calorimetric and van't Hoff Enthalpy of Micelle Formation for a Nonionic Surfactant in H2O and D2O Solutions from 15 to 40 °C - ACS Publications. (n.d.).
- A molecular dynamics study of free energy of micelle formation for sodium dodecyl sulfate in water and its size distribution | The Journal of Chemical Physics | AIP Publishing. (2006, May 8).
- Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC. (n.d.).
- Thermodynamics of Micellization of Aqueous Solutions of Binary Mixtures of Two Anionic Surfactants | Langmuir - ACS Publications. (2009, February 25).
- The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant | Langmuir - ACS Publications. (2021, July 9).
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Unraveling the Mechanism of Membrane Solubilization by Monodisperse Octylphenol Ethoxylates: A Biophysical and Computational Perspective
As a Senior Application Scientist, I frequently encounter the challenge of optimizing membrane protein extraction, lipid raft isolation, and viral inactivation protocols. Octylphenol ethoxylates—most commonly recognized in their polydisperse commercial form as Triton X-100 or NP-40—are foundational to these workflows. However, transitioning to monodisperse variants (where the polyoxyethylene chain length is exact) offers unprecedented, predictable control over membrane interactions.
Understanding the biophysical mechanism of these surfactants is not merely an academic exercise; it is the critical variable that dictates the success or failure of downstream assays. This technical guide deconstructs the membrane solubilization process, grounds the theory in computational and empirical data, and provides a self-validating experimental framework for characterizing detergent-membrane interactions.
The Biophysics of Solubilization: The Three-Stage Model
When monodisperse octylphenol ethoxylates interact with a lipid bilayer, the membrane does not instantly dissolve. Instead, the process is governed by a thermodynamically driven sequence known as the Three-Stage Model [1]. The causality of this progression is rooted in the hydrophobic effect and the mechanical stress induced by the surfactant's bulky polyoxyethylene (EO) headgroup.
-
Stage I (Partitioning): At sub-solubilizing concentrations (below the Critical Micelle Concentration, CMC), surfactant monomers spontaneously partition into the intact lipid bilayer. The hydrophobic octylphenol tail anchors into the lipid core, while the hydrated EO chain remains at the aqueous interface. This insertion increases the area per lipid molecule, inducing positive spontaneous curvature and lateral membrane tension.
-
Stage II (Disruption & Coexistence): As the local surfactant concentration increases, the membrane reaches a critical saturation point ( Rsat ). To alleviate the immense mechanical stress caused by the accumulated EO headgroups, the bilayer fractures. The system enters a coexistence phase where intact lipid domains are interspersed with newly formed lipid-protein-detergent mixed micelles[1]. High-curvature surfaces, such as small vesicles, are particularly susceptible to this rupture[1].
-
Stage III (Complete Solubilization): Upon further addition of the detergent beyond the solubilization boundary ( Rsol ), the remaining bilayer fragments are entirely consumed. The mixed micelles are progressively diluted into thermodynamically stable, detergent-rich micelles[2].
The Three-Stage Model of membrane solubilization by non-ionic surfactants.
Structure-Function Causality: Why Monodispersity Matters
The exact length of the EO chain dictates the surfactant's Hydrophilic-Lipophilic Balance (HLB) and its subsequent aggregation behavior. Polydisperse mixtures contain a Gaussian distribution of EO lengths, leading to variable partitioning rates and heterogeneous micelle sizes. Monodisperse variants eliminate this variability, allowing researchers to precisely control the aggregation number ( Nagg ) and the geometry of the micelles.
Computational studies utilizing Coarse-Grained Molecular Dynamics (CG-MD) reveal that micellar geometry is highly dependent on Nagg [3]. Micelles with a low Nagg (~40) maintain a spherical shape. However, as Nagg increases to ~140, the micelles undergo a sphere-to-rod transition, forming prolate ellipsoids to minimize the free energy of the hydrophobic core[3]. This geometric transition directly impacts the detergent's ability to extract large, multi-pass transmembrane complexes without stripping away essential annular lipids.
Quantitative Physicochemical Properties
The following table summarizes the core properties of a standard monodisperse octylphenol ethoxylate (equivalent to ~9-10 EO units) and explains the causality of these metrics in solubilization workflows[4].
| Surfactant Property | Typical Value | Causality & Impact on Solubilization |
| Critical Micelle Concentration (CMC) | ~0.24 mM | Defines the thermodynamic threshold for Stage II. Solubilization strictly requires concentrations ≥ CMC[2]. |
| Hydrophilic-Lipophilic Balance (HLB) | ~13.5 | Dictates the partitioning rate into the bilayer. A higher HLB favors the aqueous phase, requiring higher concentrations to reach Rsat . |
| Aggregation Number ( Nagg ) | 70 - 90 | Influences the size of the extracted membrane protein complex. Intermediate Nagg values promote fluxional, oblate/prolate shapes[3]. |
| Surface Tension Reduction | ~31 mN/m | Promotes rapid penetration and spreading across the lipid interface, accelerating the kinetics of Stage I partitioning[4]. |
Self-Validating Experimental Protocol: Real-Time QCM-D Analysis
To empirically quantify solubilization kinetics, Quartz Crystal Microbalance with Dissipation (QCM-D) coupled with Supported Lipid Bilayers (SLBs) is the gold standard[5]. Unlike traditional turbidity assays that only provide endpoint data, QCM-D offers real-time monitoring of mass changes (via frequency, Δf ) and viscoelasticity (via dissipation, ΔD )[2].
The following protocol is designed as a self-validating system . Experimental progression is contingent upon passing specific real-time checkpoints, ensuring that artifacts are not misinterpreted as biological phenomena.
Step-by-Step Methodology
Phase 1: Sensor Preparation and Baseline Establishment
-
Action: Mount a clean silicon dioxide ( SiO2 ) sensor in the QCM-D flow module. Flow a standard physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a constant rate of 50 µL/min.
-
Causality: Establishes a stable thermal and hydrodynamic environment, preventing flow-rate artifacts from skewing mass calculations.
-
Self-Validation Checkpoint: The baseline drift must be <0.5 Hz/hour. Failure Condition: If drift exceeds this threshold, the system is not thermally equilibrated, or a micro-bubble is trapped in the fluidic line. Abort, purge the lines, and re-prime.
Phase 2: SLB Formation via Vesicle Fusion
-
Action: Inject 0.1 mg/mL of small unilamellar vesicles (SUVs, e.g., DOPC) into the chamber.
-
Causality: SUVs adsorb to the hydrophilic SiO2 surface. Upon reaching a critical surface concentration, the vesicles rupture and coalesce to form a continuous, planar lipid bilayer.
-
Self-Validation Checkpoint: Monitor the characteristic kinetic signature. Δf should drop and stabilize at approximately −26 Hz, and ΔD should be <0.5×10−6 [5]. Failure Condition: If Δf>−24 Hz or ΔD>1.0×10−6 , intact, unruptured vesicles remain on the surface. Wash with a brief pulse of hypotonic buffer to force rupture; if unsuccessful, discard the sensor.
Phase 3: Detergent Titration and Solubilization
-
Action: Inject the monodisperse octylphenol ethoxylate in a step-wise concentration series ranging from 0.5× CMC to 5× CMC.
-
Causality: Titrating across the CMC allows the distinct observation of Stage I (mass increase due to partitioning) versus Stage III (mass decrease due to solubilization)[2].
-
Self-Validation Checkpoint: At 0.5× CMC, the Δf must show a slight, reversible decrease (indicating mass addition from monomer insertion) without a massive spike in ΔD [5]. Failure Condition: If rapid, irreversible mass loss occurs below the CMC, the detergent stock is likely degraded or miscalculated.
Phase 4: Kinetic Analysis and Washout
-
Action: Record the rate of Δf increase (mass removal) as the SLB is solubilized into mixed micelles. Follow with a detergent-free buffer wash to assess the reversibility of the interaction. Complete solubilization by octylphenol ethoxylates is typically rapid and irreversible[2].
Self-validating QCM-D workflow for monitoring real-time membrane disruption.
Conclusion
The transition from polydisperse mixtures to monodisperse octylphenol ethoxylates represents a leap in the precision of biophysical assays. By leveraging the Three-Stage Model and understanding the structural causality behind micellar geometry, researchers can rationally design extraction buffers that maximize protein yield while preserving native conformations. Implementing self-validating workflows, such as the QCM-D protocol outlined above, ensures that these interactions are measured with absolute fidelity, driving forward innovations in structural biology and biopharmaceutical viral clearance.
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Physicochemical characterization of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
An In-Depth Technical Guide to the Physicochemical Characterization of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Executive Summary
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (hereafter referred to as OPE-7 ) is a highly purified, discrete nonionic surfactant. Structurally, it consists of a hydrophobic 4-tert-octylphenol tail linked to a hydrophilic polyethylene glycol (PEG) chain containing exactly seven ethylene oxide (EO) units. While its polydisperse counterpart, Triton™ X-114, has been a staple in membrane biochemistry for decades, the discrete OPE-7 oligomer eliminates the lot-to-lot variability inherent in average-chain-length mixtures. This homogeneity offers unprecedented precision in thermodynamic profiling, structural biology, and Cloud Point Extraction (CPE) workflows .
Core Physicochemical Properties
The precise balance of the hydrophobic and hydrophilic domains in OPE-7 governs its behavior in aqueous solutions. Because it contains exactly 7 EO units, its Hydrophilic-Lipophilic Balance (HLB) is tightly constrained to 12.4, which uniquely positions its phase transition behavior at room temperature.
Table 1: Physicochemical Constants of OPE-7
| Property | Value | Causality / Significance |
| Molecular Formula | C₂₈H₅₀O₈ | Defines the exact 7-mer structure, eliminating polydispersity artifacts. |
| Molecular Weight | 514.7 g/mol | Allows exact molarity calculations for stoichiometric protein-lipid complexation. |
| Critical Micelle Conc. (CMC) | ~0.2 mM (at 20°C) | A low CMC minimizes the absolute amount of detergent required for solubilization, reducing downstream mass spectrometry interference . |
| Cloud Point (CP) | 22°C - 23°C | Enables liquid-liquid phase separation at mild temperatures, preserving the native conformation of thermolabile proteins 1. |
| HLB | 12.4 | Optimal for partitioning amphiphilic proteins into the coacervate phase while rejecting hydrophilic cytosolic proteins. |
Thermodynamics of Micellization and Phase Separation
The utility of OPE-7 in drug development and proteomics hinges on its temperature-dependent phase behavior.
Micellization: Below 22°C, OPE-7 monomers self-assemble into micellar structures driven by the hydrophobic effect. The ether oxygens in the hexaoxaicosan chain form stable hydrogen bonds with bulk water molecules, maintaining the micelles in a homogeneous aqueous dispersion.
Cloud Point Induction: As the temperature traverses the Cloud Point (~23°C), the kinetic energy of the system overcomes the enthalpy of hydrogen bonding between water and the PEG chain. The sudden dehydration of the polyoxyethylene shell causes an entropic gain in the bulk water, driving micelle-micelle aggregation 1. This results in a macroscopic liquid-liquid phase separation: a lighter aqueous phase and a denser, detergent-rich coacervate phase.
Thermodynamic mechanism of OPE-7 micellization and temperature-induced phase separation.
Experimental Methodology: Cloud Point Extraction (CPE)
CPE exploits the phase transition of OPE-7 to selectively partition integral membrane proteins from complex biological matrices. The following self-validating protocol ensures high-purity extraction while minimizing target aggregation 2.
Phase 1: Solubilization (Ice Bath, 4°C)
-
Lysis: Resuspend the cell pellet in a cold extraction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 1.0% to 2.0% (w/v) OPE-7.
-
Incubation: Agitate continuously for 60 minutes at 4°C.
-
Causality: Operating well below the 23°C cloud point ensures OPE-7 remains fully miscible, allowing the micelles to intercalate into the lipid bilayer and gently solubilize hydrophobic proteins without precipitating.
-
-
Clarification: Centrifuge at 100,000 × g for 45 minutes at 4°C to pellet insoluble cytoskeletal debris and unlysed organelles. Retain the clear supernatant.
Phase 2: Temperature-Induced Partitioning
-
Cloud Point Induction: Transfer the supernatant to a 37°C water bath for 10–15 minutes.
-
Causality: The solution will turn turbid as the OPE-7 dehydrates and forms a coacervate. 37°C is chosen to ensure rapid, complete phase separation without thermally denaturing mammalian proteins.
-
-
Phase Separation: Centrifuge the turbid solution at 3,000 × g for 5 minutes at room temperature (25°C).
-
Crucial Step: Centrifugation must be performed above the cloud point to prevent the phases from remixing into a single aqueous layer.
-
-
Recovery: The system will resolve into two distinct layers:
-
Upper Aqueous Phase: Contains hydrophilic (cytosolic) proteins.
-
Lower Detergent-Rich Phase: An oily droplet (~10% of the original volume) containing OPE-7, lipids, and enriched integral membrane proteins.
-
Self-Validating Control: To verify the integrity of the extraction, always perform a Western blot on both phases using established markers: GAPDH (to validate the aqueous fraction) and Integrin β1 or EGFR (to validate the detergent-rich fraction) 3.
Step-by-step workflow for Cloud Point Extraction (CPE) using OPE-7.
Analytical Workflows for OPE-7 Characterization
For top-down proteomics and pharmaceutical formulation, verifying the purity of the surfactant and removing excess detergent post-extraction are paramount 2.
-
LC-MS/MS Profiling: Unlike standard Triton X-114, which presents a broad Poisson distribution of PEG chain lengths, discrete OPE-7 yields a single predominant mass peak corresponding to the 7-mer (m/z 537.3 [M+Na]⁺). This absolute structural homogeneity prevents differential partitioning artifacts caused by shorter (more hydrophobic) or longer (more hydrophilic) PEG chains.
-
Detergent Removal: Because OPE-7 has a relatively low CMC (~0.2 mM), it forms large, stable micelles that cannot be efficiently removed by simple dialysis. Researchers must employ Size-Exclusion Chromatography (SEC) or hydrophobic adsorption resins (e.g., Bio-Beads SM-2) prior to downstream mass spectrometry to prevent severe ionization suppression 3.
References
-
Taylor & Francis. Phase Separation in the Isolation and Purification of Membrane Proteins.[Link]
-
Analytical Chemistry (ACS Publications). Top-Down Proteomics of Endogenous Membrane Proteins Enabled by Cloud Point Enrichment and Multidimensional Liquid Chromatography–Mass Spectrometry.[Link]
-
PubMed. Enrichment of hydrophobic membrane proteins using Triton X-114 and subsequent analysis of their N-glycosylation.[Link]
Sources
Advanced Solubility and Phase Behavior Profile of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol in Aqueous Systems
Executive Summary
For researchers and drug development professionals isolating integral membrane proteins, the choice of surfactant dictates the success of downstream structural and proteomic analyses. 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol —a monodisperse non-ionic surfactant consisting of an octylphenol hydrophobic tail and a hydrophilic polyoxyethylene chain with exactly 7 ethylene oxide (EO) units (often referred to as OPE-7)—offers a unique thermodynamic profile. As the precise chemical embodiment of the primary active component in the commercial mixture Triton X-114[1], this specific oligomer possesses a highly calibrated Cloud Point Temperature (CPT) of ~22–23°C[2].
This whitepaper provides an in-depth mechanistic guide to the solubility profile of OPE-7 in aqueous buffers, detailing the thermodynamics of its phase separation and providing field-proven, self-validating protocols for Cloud Point Extraction (CPE).
Chemical Identity & Structural Thermodynamics
The solubility of non-ionic surfactants in aqueous media is governed by the Hydrophilic-Lipophilic Balance (HLB). In OPE-7, the hydrophobic octylphenol group drives insertion into lipid bilayers, while the 7-unit polyoxyethylene (PEG) chain provides aqueous solubility via hydrogen bonding with water molecules[1].
The exact length of this EO chain is the critical variable. Shorter chains (e.g., 3–5 EO units) lack sufficient hydrogen bonding capacity, rendering the molecule insoluble in water at room temperature. Longer chains (e.g., 9.5 EO units, as found in Triton X-100) are overly hydrophilic, resulting in a CPT of ~64°C, which requires temperatures that denature most biological samples[3]. The 7-EO chain of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol strikes a perfect thermodynamic balance, remaining soluble on ice (4°C) while undergoing phase separation at mild ambient temperatures (22–23°C)[2].
The Cloud Point Phenomenon
Below 22°C, the ether linkages in the polyoxyethylene chain are fully hydrated, allowing the surfactant to form stable, water-soluble micelles[4]. As the temperature is raised above the CPT, increased kinetic energy disrupts these hydrogen bonds, leading to the progressive dehydration of the EO units[5]. This dehydration forces the micelles to aggregate, turning the solution visibly turbid (the "cloud point"). Upon centrifugation, the mixture separates into two macroscopic phases: an upper aqueous phase containing hydrophilic proteins, and a dense, lower detergent-rich phase containing hydrophobic membrane proteins[5].
Thermodynamic phase separation of OPE-7 across its cloud point.
Modulating Solubility via Aqueous Buffer Conditions
The CPT of OPE-7 is not static; it is highly responsive to the solvent environment. By manipulating buffer additives, researchers can shift the CPT to accommodate specific experimental constraints, such as the extraction of heat-labile proteins.
Buffer Additive Effects on OPE-7 Solubility
| Additive | Concentration Range | Effect on Cloud Point (CPT) | Mechanistic Rationale |
| NaCl | 150 mM – 500 mM | Mild Decrease | Salting-out effect; chloride ions disrupt the water lattice, competing for the hydration shell of the polyoxyethylene chain[3]. |
| (NH4)2SO4 | 10% – 20% (w/v) | Strong Decrease | High kosmotropic salt heavily dehydrates the PEG chain, forcing premature micellar aggregation at room temperature[3]. |
| Glycerol | 15% – 20% (v/v) | Decrease to ~4°C | Alters the dielectric constant of the solvent. Crucial for performing phase separation on ice to preserve highly heat-labile proteins[2]. |
| Sucrose | 6% – 10% (w/v) | Negligible | Increases aqueous density (~1.02 g/mL) to act as a physical cushion. The heavier detergent phase (~1.05 g/mL) passes through it[2]. |
Application Workflow: Cloud Point Extraction (CPE)
Because OPE-7 selectively interacts with hydrophobic transmembrane domains while showing little affinity for water-soluble proteins, it is the gold standard for Cloud Point Extraction (CPE) in top-down proteomics[6].
The following protocol is engineered as a self-validating system . By incorporating specific physical checkpoints (density, turbidity), the researcher can confirm the thermodynamic success of the extraction in real-time.
Step-by-Step CPE Protocol
-
Cell Lysis & Solubilization: Resuspend the cell pellet in cold Extraction Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing 1–2% (w/w) OPE-7. Incubate at 4°C for 1 hour with gentle end-over-end rotation.
-
Causality: At 4°C, the surfactant is well below its CPT, ensuring complete micellar solubilization of the lipid bilayer without premature aggregation[4].
-
-
Clarification: Centrifuge the lysate at 13,000 × g for 15 minutes at 4°C to pellet insoluble cytoskeletal debris and unlysed cells[4]. Transfer the clear supernatant to a new tube.
-
Phase Induction: Incubate the clarified supernatant in a water bath at 37°C for 10 minutes[4].
-
Validation Check: The solution must transition from clear to visibly opaque/milky. If it remains clear, the CPT has not been reached (check temperature calibration or verify the absence of unintended chaotropic agents).
-
-
Density Cushioning (Optional but Recommended): Carefully overlay the turbid solution onto a 6% (w/v) sucrose cushion in a fresh tube.
-
Phase Separation: Centrifuge at 3,000 × g for 5 minutes at room temperature (or 25°C).
-
Collection: Carefully aspirate the upper aqueous phase. The detergent-rich phase will appear as a small, viscous, oily droplet at the bottom of the tube.
-
Validation Check: If the oily droplet is floating at the interface rather than the bottom, the aqueous phase density is too high (e.g., excessive salt or sucrose in the lysis buffer).
-
Step-by-step cloud point extraction workflow for membrane proteins.
Analytical Quantitation & Detergent Removal
While OPE-7 is highly effective for extraction, non-ionic surfactants significantly suppress ionization signals in downstream Mass Spectrometry (MS)[6]. Direct injection of the detergent-rich phase into an RPLC-MS/MS system is not feasible[6].
To resolve this, the bulk of the surfactant must be removed prior to analysis.
-
Protein Precipitation: The enriched membrane proteins can be precipitated out of the detergent phase using a cold formic acid and isopropanol mixture, leaving the surfactant in the supernatant[6].
-
Size Exclusion Chromatography (SEC): Alternatively, SEC can be employed to fractionate the large protein complexes away from the smaller surfactant micelles[6].
-
Surfactant Profiling: If quantitation of the residual surfactant itself is required, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS is the optimal method. HILIC effectively retains polar molecules, allowing for the precise separation and identification of octylphenol ethoxylate oligomers based on their ethylene oxide chain lengths[7].
Sources
Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Characterization of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Executive Summary
In biopharmaceutical formulation and analytical chemistry, the precise characterization of nonionic surfactants is critical for ensuring product efficacy, stability, and regulatory compliance. 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol , commonly known as Octoxynol-7 or Heptaethylene glycol octylphenyl ether, is a homogeneous PEGylated octylphenol. Unlike polymeric mixtures (e.g., Triton X-100) which contain an average distribution of ethylene oxide (EO) units, this specific molecule possesses exactly seven EO units.
This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, focusing on its molecular weight and exact mass. It further details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to isolate and quantify this molecule in complex drug development matrices.
Structural and Physicochemical Profiling
Understanding the fundamental mass metrics of Octoxynol-7 is the first step in developing robust analytical assays. The molecule consists of a hydrophobic p-tert-octylphenol tail linked to a hydrophilic heptaethylene glycol chain. This amphiphilic structure makes it a highly effective emulsifying agent and surfactant[1].
In mass spectrometry, a strict distinction must be made between the Average Molecular Weight (calculated using the weighted average of all naturally occurring isotopes) and the Monoisotopic Exact Mass (calculated using the mass of the most abundant primary isotopes: ^12^C, ^1^H, ^16^O). For high-resolution applications such as Orbitrap or Time-of-Flight (TOF) MS, the monoisotopic exact mass is the critical target value[2].
Table 1: Fundamental Mass and Structural Properties
| Property | Value |
| IUPAC Name | 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol |
| Common Names | Octoxynol-7, Heptaethylene glycol octylphenyl ether, PEG-7 Octyl Phenyl Ether |
| Molecular Formula | C |
| Average Molecular Weight | 514.70 g/mol |
| Monoisotopic Exact Mass | 514.3506 Da |
High-Resolution Mass Spectrometry (HRMS) Characterization
When analyzing PEGylated molecules, the ether oxygens in the hexaoxaicosan chain exhibit a high affinity for protons (H^+) and alkali metals (Na^+, K^+). Consequently, positive electrospray ionization (ESI+) is the optimal ionization mode.
Table 2: Expected High-Resolution MS Adducts (Positive Ion Mode)
| Ion Species | Chemical Formula | Theoretical m/z |
| Protonated [M+H]^+^ | [C | 515.3578 |
| Ammoniated [M+NH | [C | 532.3844 |
| Sodiated [M+Na]^+^ | [C | 537.3403 |
| Potassiated [M+K]^+^ | [C | 553.3142 |
Causality Note: While [M+H]^+^ is the primary target for MS/MS fragmentation, the [M+Na]^+^ adduct often dominates the MS1 spectrum due to trace sodium in LC solvents. Analytical methods must account for both species to ensure accurate quantification.
Experimental Methodology: LC-HRMS Protocol
The following protocol outlines a self-validating workflow for the exact mass determination of Octoxynol-7.
Self-Validation System: Prior to sample analysis, a System Suitability Test (SST) must be executed using a reference standard mixture containing Octoxynol-6, Octoxynol-7, and Octoxynol-8. The system is validated only if baseline chromatographic resolution is achieved between the homologues and the mass accuracy for the Octoxynol-7 [M+H]^+^ ion (515.3578 m/z) is within < 3 ppm error.
Step-by-Step Workflow
-
Sample Preparation:
-
Action: Dilute the formulation sample to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Causality: The 50% organic composition prevents the surfactant from reaching its Critical Micelle Concentration (CMC). By forcing the molecules into a monomeric state, we prevent micellar aggregation from interfering with column loading and ionization efficiency.
-
-
UHPLC Separation:
-
Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
-
Causality: The highly hydrophobic 4-octylphenoxy tail dictates the retention mechanism. A C18 stationary phase provides superior hydrophobic interaction compared to HILIC or C8 phases, ensuring that Octoxynol-7 is completely resolved from highly polar matrix components and adjacent PEG homologues.
-
-
Electrospray Ionization (ESI+):
-
Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Causality: The high desolvation temperature is required to efficiently evaporate the aqueous portion of the mobile phase, releasing the relatively large (514.7 g/mol ) surfactant molecules into the gas phase without thermal degradation.
-
-
Data Acquisition & Processing:
-
Action: Acquire data in full-scan mode at a resolution of ≥ 70,000 FWHM. Extract the ion chromatograms (EIC) for m/z 515.3578 and 537.3403.
-
LC-HRMS analytical workflow for the exact mass determination of Octoxynol-7.
Applications in Bioprocessing & Drug Development
In biopharmaceutical manufacturing, Octoxynol-7 is leveraged for its precise solubilization properties. Because it has a defined molecular weight (unlike polydisperse Triton X-100), it offers superior lot-to-lot consistency when used as an excipient or a viral inactivation agent.
The molecule operates by embedding its hydrophobic octylphenol tail into lipid bilayers, while the heptaethylene glycol head remains hydrated in the aqueous phase. Once the concentration surpasses the CMC, the molecules self-assemble into micelles, effectively extracting and solubilizing membrane proteins without denaturing their tertiary structures.
Logical progression of Octoxynol-7 from monomeric state to membrane solubilization.
Safety and Regulatory Grounding
The safety profile of the octoxynol family has been extensively documented. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated Octoxynol-7, concluding that it is safe for use in rinse-off cosmetic products and safe at restricted concentrations (≤ 5%) in leave-on formulations[3][4]. This regulatory grounding ensures that its application as a surfactant in topical drug delivery systems is supported by established toxicological data.
References
- Source: uni.
- Amended Safety Assessment of Octoxynols as Used in Cosmetics (Nov 2023)
- Safety Assessment of Octoxynols as Used in Cosmetics (May 2023)
- Source: specialchem.
Sources
Using 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol in pharmacokinetic analysis
Application Note: Utilizing 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (OPE-7) in Pharmacokinetic Sample Preparation and LC-MS/MS Analysis
Executive Synopsis
The compound 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (hereafter referred to as OPE-7 ) is a discrete, non-ionic octylphenol ethoxylate featuring exactly seven ethylene oxide (EO) units. It represents the primary active molecular species in the widely utilized commercial surfactant mixture Triton X-114. In the realm of pharmacokinetic (PK) and toxicokinetic bioanalysis, OPE-7 is an invaluable reagent. Its unique thermodynamic properties make it the gold standard for , offering a high-recovery, solvent-minimized alternative to traditional Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for LC-MS/MS workflows[1]. Furthermore, its precise hydrophilic-lipophilic balance is highly effective for in biologic drug development[2][3].
Mechanistic Rationale: The Physics of Phase Separation
As a Senior Application Scientist, I cannot overstate the importance of understanding the physical chemistry of your extraction reagents. OPE-7 operates on the principle of temperature-dependent thermodynamic phase separation.
At low temperatures (e.g., 4°C), OPE-7 is completely miscible in aqueous biological matrices (plasma, serum, urine), forming isotropic micelles. The hydrophobic octylphenyl tail encapsulates lipophilic small-molecule drugs, while the hexaoxaicosan (PEG) chain hydrogen-bonds with water to maintain solubility[2].
However, OPE-7 possesses a uniquely low cloud point (~23°C) . When the sample is heated above this threshold, the hydrogen bonds between the water molecules and the PEG chains are disrupted[4]. This thermodynamic dehydration causes the micelles to rapidly aggregate into a distinct, highly concentrated surfactant-rich phase[5]. This mechanism drives the partitioning of lipophilic analytes away from hydrophilic endogenous proteins and salts, achieving massive concentration factors without the use of volatile organic solvents[6].
Mechanism of Cloud-Point Extraction (CPE) using OPE-7 for pharmacokinetic sample enrichment.
Quantitative Data Summaries
To design a robust PK assay, analysts must benchmark OPE-7 against traditional methodologies. The tables below synthesize the physicochemical constraints and comparative performance metrics of OPE-7.
Table 1: Physicochemical Profile of OPE-7
| Parameter | Value | Mechanistic Implication for PK Analysis |
|---|---|---|
| Average Molecular Weight | ~536.7 g/mol | Defines the molarity required to exceed the Critical Micelle Concentration. |
| Critical Micelle Concentration (CMC) | ~0.2 mM | Minimum concentration required to form drug-encapsulating micelles in plasma. |
| Cloud Point (Aqueous) | 22°C - 24°C | Enables phase separation at physiological temperatures, preserving heat-labile drugs. |
| Hydrophilic-Lipophilic Balance (HLB) | 12.4 | Optimal for solubilizing moderately to highly lipophilic drug candidates (LogP > 2). |
Table 2: Quantitative Comparison of Extraction Modalities in PK Analysis
| Metric | Cloud-Point Extraction (OPE-7) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Typical Concentration Factor | 10x - 50x | 2x - 5x | 5x - 20x |
| Organic Solvent Usage | < 0.1 mL | 2.0 - 5.0 mL | 1.0 - 3.0 mL |
| Matrix Effect (LC-MS/MS) | Moderate (Requires back-extraction) | Low | Low to Moderate |
| Analyte Recovery (LogP > 2) | 85% - 98% | 70% - 90% | 80% - 95% |
| Cost per Sample | Very Low (< 0.10)∣Moderate( 0.50) | High ($2.00 - $5.00) |
Self-Validating Experimental Protocols
Protocol A: Cloud-Point Extraction of Lipophilic Small Molecules from Human Plasma
This workflow is designed to extract highly lipophilic drug candidates from plasma prior to LC-MS/MS quantification.
Step 1: Matrix Preparation & Spiking Aliquot 500 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of stable-isotope-labeled internal standard (IS). Causality: The IS must be added before the surfactant to ensure it undergoes identical micellar encapsulation and thermodynamic partitioning as the target analyte.
Step 2: Surfactant & Salt Addition Add 50 µL of a 5% (w/v) aqueous OPE-7 solution and 50 µL of 1.0 M NaCl[6][7]. Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, NaCl further dehydrates the PEG shell of OPE-7, lowering the cloud point and driving a denser, more complete phase separation[7].
Step 3: Cold Micellization Vortex the mixture for 2 minutes and incubate at 4°C for 10 minutes. Causality: OPE-7 must be fully solubilized below its cloud point. If added at room temperature (which hovers near the 23°C cloud point), the surfactant will not form isotropic micelles, resulting in poor drug encapsulation and highly variable recoveries.
Step 4: Thermodynamic Phase Separation Transfer the tubes to a thermostatic water bath set to 40°C and incubate for 15 minutes. Causality: Heating well above the cloud point ensures complete thermodynamic aggregation of the micelles without causing thermal degradation of standard pharmaceuticals.
Step 5: Warm Centrifugation Centrifuge the samples at 10,000 × g for 5 minutes in a centrifuge pre-warmed to 35°C. Causality (Critical): If centrifuged in a standard cold rotor (4°C), the temperature drop will cause the phases to instantly remix into a single isotropic solution, ruining the extraction.
Step 6: Phase Isolation & LC-MS/MS Mitigation Carefully discard the upper aqueous phase. The bottom surfactant-rich phase (~30 µL) contains the concentrated drug. To prevent severe ESI ion suppression from the PEG chains, dilute the surfactant phase with 200 µL of 80% Methanol/20% Water (0.1% Formic Acid) prior to LC-MS/MS injection[4].
System Validation Checkpoint: Following Step 5, visually inspect the phase volumes. From a 500 µL starting volume, the bottom surfactant-rich phase should consistently measure 25–35 µL. A volume >40 µL indicates incomplete dehydration (check heating block calibration and NaCl molarity). A missing phase indicates the centrifuge rotor was too cold. Proceed to LC-MS/MS only if the phase volume falls within the 25–35 µL tolerance.
End-to-end LC-MS/MS pharmacokinetic workflow utilizing OPE-7 based sample preparation.
Protocol B: Biologic PK - Endotoxin Depletion & Membrane Protein Solubilization
When analyzing the pharmacokinetics of monoclonal antibodies or recombinant proteins, endotoxins and membrane debris can severely interfere with ligand-binding assays.
Step 1: Homogenize tissue samples in a buffer containing 1% (w/v) OPE-7 at 4°C to solubilize cell membranes[2]. Step 2: Heat the homogenate to 37°C for 10 minutes to induce phase separation, followed by warm centrifugation[5]. Causality: Endotoxins (lipopolysaccharides) and integral membrane proteins possess highly hydrophobic lipid domains that partition strictly into the OPE-7 detergent phase. This leaves the hydrophilic therapeutic antibodies in the upper aqueous phase for interference-free quantification[3].
System Validation Checkpoint: Run a rapid Limulus Amebocyte Lysate (LAL) assay on a 5 µL aliquot of the isolated aqueous phase. Endotoxin levels should drop by >99% (typically <0.1 EU/mL). If endotoxin persists, the initial cold solubilization time was insufficient to fully encapsulate the lipopolysaccharides.
References
-
Cloud-point extraction is compatible with liquid chromatography coupled to electrospray ionization mass spectrometry for the determination of antazoline in human plasma Journal of Chromatography B URL:[Link]
-
The Chemometric Evaluation of the Factors Influencing Cloud Point Extraction for Fluoroquinolones Pharmaceutics (MDPI) URL:[Link]
-
Cloud-Point Extraction Combined with Liquid Chromatography for the Determination of Ergosterol, a Natural Product with Diuretic Activity, in Rat Plasma, Urine, and Faeces Journal of Analytical Methods in Chemistry URL:[Link]
-
Nanodiamond Solid-Phase Extraction and Triton X-114 Cloud Point Separation for Robust Fractionation and Shotgun Proteomics Analysis of the Human Serum Proteome Analytical Chemistry (ACS Publications) URL:[Link]
-
Flycodes enable simultaneous preclinical analysis for dozens of antibodies in single cassette–dosed mice Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
- 1. Cloud-point extraction is compatible with liquid chromatography coupled to electrospray ionization mass spectrometry for the determination of antazoline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The Chemometric Evaluation of the Factors Influencing Cloud Point Extraction for Fluoroquinolones [mdpi.com]
Decoding the Detergent: A Guide to Cell Lysis Buffers Featuring Igepal CA-630 (Nonidet P-40 Substitute)
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and utilizing cell lysis buffers that incorporate 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol. This non-ionic detergent is widely known by its trade name, Igepal CA-630, and is recognized as a chemically indistinguishable substitute for the original Nonidet P-40 (NP-40)[1][2]. Its gentle, non-denaturing properties make it an invaluable tool for preserving protein structure and interactions, which is critical for a multitude of downstream applications.
Section 1: The Core Component - Understanding Igepal CA-630
1.1. Chemical Identity and Properties
The detergent specified, 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, belongs to the octylphenol ethoxylate class of non-ionic surfactants. Unlike ionic detergents such as Sodium Dodecyl Sulfate (SDS), which carry a net charge and readily denature proteins by disrupting their tertiary and quaternary structures, non-ionic detergents like Igepal CA-630 possess an uncharged, hydrophilic head group[3][4].
This fundamental difference is the primary reason for its selection in lysis buffers where maintaining protein functionality and native protein-protein interactions is paramount[5][6]. These detergents effectively break lipid-lipid and lipid-protein interactions within the cell membrane to achieve lysis, but they do not typically disrupt the protein-protein interactions essential for studying cellular complexes[3][4].
1.2. Mechanism of Action in Cell Lysis
Cell membranes are phospholipid bilayers. Igepal CA-630, being an amphipathic molecule with both a hydrophilic (polar) head and a hydrophobic (non-polar) tail, integrates into the cell membrane[3][4]. At a sufficient concentration—above its Critical Micelle Concentration (CMC)—the detergent monomers form micelles that solubilize membrane lipids and proteins, leading to the rupture of the cell membrane and the release of intracellular contents[4][7]. The result is a soluble protein extract, or "lysate."
Section 2: Formulation of a Mild, Non-Denaturing Lysis Buffer
A well-formulated lysis buffer is more than just a detergent in water. It is a balanced chemical environment designed to efficiently lyse cells while stabilizing the target proteins and inhibiting degradative enzymes.
2.1. Core Components and Their Rationale
An effective lysis buffer using Igepal CA-630 is built upon several key components, each with a specific function. The formulation provided below is a robust starting point for applications like immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and assays requiring active proteins.
| Component | Stock Concentration | Final Concentration | Rationale & Key Insights |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering Agent: Maintains a stable pH to prevent protein denaturation.[8][9] A pH of 7.4 mimics physiological conditions, which is optimal for the stability of most intracellular proteins. |
| NaCl | 5 M | 150 mM | Ionic Strength: Prevents non-specific protein aggregation and helps to disrupt weak, non-specific protein interactions.[8][9] The 150 mM concentration is isotonic, minimizing osmotic stress on organelles before lysis. |
| EDTA | 0.5 M | 1 mM | Chelating Agent: Sequesters divalent cations like Mg²⁺ and Ca²⁺. This inhibits metalloproteases and certain nucleases that require these ions as cofactors, thus protecting proteins and nucleic acids from degradation.[8] |
| Igepal CA-630 | 10% (v/v) | 1.0% (v/v) | Non-ionic Detergent: The primary lytic agent. A 1.0% concentration is generally effective for lysing cultured mammalian cells without disrupting nuclear membranes.[6][10] For some applications, titration between 0.1% and 1.0% may be necessary to optimize solubilization versus preservation of protein complexes.[11] |
| Protease/Phosphatase Inhibitor Cocktail | 100X | 1X | Enzyme Inhibition: Crucial for protein integrity. Upon cell lysis, proteases and phosphatases are released from cellular compartments and can rapidly degrade or alter the phosphorylation state of target proteins.[12][13][14] These cocktails contain a mixture of inhibitors targeting various enzyme classes (e.g., serine, cysteine, metalloproteases, and phosphatases).[13][15] Always add fresh just before use , as their stability in aqueous buffer is limited.[10] |
2.2. Preparation of 100 mL Lysis Buffer
To prepare 100 mL of the complete lysis buffer, combine the following stock solutions:
-
5 mL of 1 M Tris-HCl, pH 7.4
-
3 mL of 5 M NaCl
-
0.2 mL of 0.5 M EDTA
-
10 mL of 10% Igepal CA-630
-
81.8 mL of Nuclease-Free Water
Store this base buffer at 4°C. Just before use, add 1 mL of a 100X Protease/Phosphatase Inhibitor Cocktail to the required volume of lysis buffer.
Section 3: Experimental Protocols
The following protocols provide step-by-step methodologies for common applications using the Igepal CA-630 lysis buffer.
3.1. Protocol 1: Lysis of Adherent Mammalian Cells for Western Blot or IP
This protocol is optimized for extracting cytoplasmic and membrane-associated proteins while leaving the nucleus largely intact.
Workflow Diagram:
Caption: Workflow for lysis of adherent mammalian cells.
Step-by-Step Methodology:
-
Cell Culture: Grow adherent cells in an appropriate culture dish (e.g., 10 cm dish) to 80-90% confluency.
-
Preparation: Place the culture dish on ice. Aspirate the culture medium completely.
-
Washing: Gently wash the cell monolayer twice with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove all traces of media and serum proteins. Aspirate the PBS completely after the final wash.
-
Lysis: Add an appropriate volume of complete, ice-cold Igepal CA-630 Lysis Buffer (with freshly added inhibitors) to the dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.
-
Incubation: Incubate the dish on ice for 15-30 minutes to allow for efficient lysis.[5][15]
-
Harvesting: Using a pre-chilled cell scraper, scrape the adherent cells from the surface of the dish into the lysis buffer.
-
Homogenization: Transfer the cell suspension (lysate) to a pre-chilled microcentrifuge tube. For increased lysis efficiency, you may gently vortex the tube for 10-15 seconds or pass the lysate through a 21-gauge needle several times.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.[7] This step pellets the insoluble cellular debris, including nuclei and the cytoskeleton.
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This supernatant is the clarified protein lysate.
-
Downstream Use: Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for downstream applications like immunoprecipitation or can be mixed with Laemmli buffer for SDS-PAGE and Western blotting.
3.2. Protocol 2: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
The gentle nature of the Igepal CA-630 buffer is ideal for preserving the delicate interactions between proteins in a complex.
Logical Flow Diagram:
Caption: Logical flow of a Co-Immunoprecipitation experiment.
Step-by-Step Methodology:
-
Prepare Lysate: Prepare clarified cell lysate from your experimental and control cells as described in Protocol 1. Ensure the protein concentration is between 0.5 - 2.0 mg/mL.
-
Pre-Clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to 1 mL of lysate.[16] Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min) and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 1-5 µg of your primary antibody (specific to the "bait" protein) to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C. A "no-antibody" or an isotype control IgG incubation should be run in parallel as a negative control.
-
Capture: Add 30-50 µL of fresh Protein A/G agarose bead slurry to each sample. Incubate with gentle rotation for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C). Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Lysis Buffer (or a designated wash buffer).[17] After the final wash, carefully remove all supernatant.
-
Elution: Elute the captured proteins from the beads by resuspending the pellet in 30-50 µL of 1X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel. Perform a Western blot to detect the "prey" protein (the protein you hypothesize is interacting with your bait protein).
Section 4: Troubleshooting and Optimization
-
Low Protein Yield: Ensure complete cell lysis by visual inspection under a microscope or by increasing incubation time. The ratio of buffer volume to cell pellet size is critical; too little buffer can result in inefficient lysis.
-
Protein Degradation: Always use freshly added protease and phosphatase inhibitors.[10] Perform all steps on ice or at 4°C to minimize endogenous enzyme activity.[18]
-
High Background in IP/Co-IP: Increase the number of wash steps or the salt concentration (e.g., up to 300 mM NaCl) in the wash buffer to disrupt weak, non-specific interactions. The pre-clearing step is also crucial for minimizing background.
-
Loss of Protein-Protein Interaction: While Igepal CA-630 is mild, some very weak or transient interactions may still be disrupted. Consider reducing the detergent concentration (e.g., to 0.1-0.5%) or trying an even milder detergent like digitonin.[6]
Section 5: Concluding Remarks
The formulation of a cell lysis buffer is a critical first step that dictates the success of many downstream molecular biology experiments. The use of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (Igepal CA-630) provides a reliable and gentle method for protein extraction, particularly when the preservation of protein structure and function is essential. By understanding the role of each component and carefully following optimized protocols, researchers can generate high-quality lysates suitable for sensitive applications such as immunoprecipitation and enzyme assays, ultimately leading to more accurate and reproducible results.
References
-
Why Do I Need a Cocktail for Proteases and Phosphatases? G-Biosciences. [Link]
-
Radioimmunoprecipitation assay buffer. Wikipedia. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]
-
RIPA buffers (with or without protease and phosphatase inhibitors). Life Technologies (India) Pvt. Ltd. [Link]
-
How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. G-Biosciences. [Link]
-
Lysis buffer. Wikipedia. [Link]
-
Complete Guide to Cell Lysis for Lab Success. Beta LifeScience. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]
- Co-immunoprecipitation Protocol. Provided by search, specific source not listed.
-
Which Detergent Lysis Buffer Should You Use? Advansta Inc. [Link]
-
Co-immunoprecipitation (Co-IP) Protocols. Antibodies.com. [Link]
- Cell Lysis Buffers: How to Select the Best One for Your Sample. Provided by search, specific source not listed.
-
Nonidet-P40 substitute (NP40, NP-40, Igepal CA-630,). CliniSciences. [Link]
-
Nonidet P-40 substitute (br). Interchim. [Link]
-
How To Optimize Your Cell Lysis Method. MP Biomedicals. [Link]
-
A Review on Macroscale and Microscale Cell Lysis Methods. PMC (PubMed Central). [Link]
-
Use of substitute Nonidet P-40 nonionic detergents in intracellular tubulin polymerization assays for screening of microtubule targeting agents. Canadian Science Publishing. [Link]
-
Nonidet P-40. Wikipedia. [Link]
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- 2. Nonidet P-40 - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. betalifesci.com [betalifesci.com]
- 6. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 7. benchchem.com [benchchem.com]
- 8. fortislife.com [fortislife.com]
- 9. Lysis buffer - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
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Application Note: A Novel Approach to Impurity Isolation in Pharmaceutical Development Using a Polyoxyethylene Additive in Preparative LC
Abstract
The isolation and characterization of impurities are critical steps in pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of new drug products.[1][2] Traditional reversed-phase preparative liquid chromatography (LC) can be challenging for separating structurally similar impurities from the active pharmaceutical ingredient (API). This application note details a methodology employing 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, a non-ionic polyoxyethylene surfactant, as a mobile phase additive in preparative LC to enhance the resolution and isolation of challenging impurities. The underlying principles of micellar liquid chromatography (MLC), a detailed protocol for method development, preparative separation, and post-purification processing to remove the surfactant are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to improve their impurity isolation workflows.
Introduction: The Impurity Isolation Challenge
In the synthesis and manufacturing of pharmaceuticals, the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, or degradation of the drug substance.[1] Regulatory bodies like the FDA require that impurities present above certain thresholds be identified, quantified, and qualified through safety studies.[1][2][3] Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating these impurities in sufficient quantities for structural elucidation and further studies.[4][5][6]
However, impurities often share significant structural similarity with the API, making their separation by conventional preparative LC difficult. This note explores the use of a unique mobile phase additive, 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, to overcome these challenges. This compound belongs to the family of octylphenol ethoxylates, which are non-ionic surfactants.[7][8] By leveraging the principles of Micellar Liquid Chromatography (MLC), this additive can introduce a new dimension of selectivity, enabling the separation of previously co-eluting compounds.[9][10]
The Additive: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
This non-ionic surfactant possesses a distinct amphiphilic structure: a hydrophobic 4-octylphenoxy tail and a hydrophilic polyoxyethylene head. This structure allows it to form micelles in aqueous solutions when its concentration exceeds the Critical Micelle Concentration (CMC).
Table 1: Physicochemical Properties of the Additive
| Property | Value | Reference |
| Chemical Name | 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | [11][12] |
| Molecular Formula | C28H50O8 | [13] |
| Molecular Weight | 514.7 g/mol | [13] |
| CAS Number | 32742-88-4 | [12] |
| Structure | A hydrophobic octylphenyl group linked to a hydrophilic chain of seven ethylene oxide units. | [14] |
| Description | Non-ionic surfactant of the octylphenol ethoxylate family. | [7][15] |
Principle of Separation: Micellar Liquid Chromatography (MLC)
MLC is a variation of reversed-phase LC where the mobile phase contains a surfactant at a concentration above its CMC.[9] The separation mechanism in MLC is a three-way partitioning process for the analyte (in this case, the API and its impurities):
-
Partitioning into the Mobile Phase Micelles: The hydrophobic core of the micelles provides a non-polar microenvironment into which analytes can partition.
-
Adsorption onto the Stationary Phase: In a typical reversed-phase setup (e.g., C18 column), the stationary phase is non-polar. Surfactant monomers from the mobile phase also adsorb onto the stationary phase, modifying its surface properties.[10]
-
Distribution in the Bulk Mobile Phase: Analytes also exist in the polar aqueous-organic bulk mobile phase.
The differential partitioning of the API and its impurities among these three "phases" (micelle, stationary phase, bulk mobile phase) creates unique selectivity that is often unachievable with simple water/organic solvent mobile phases. This can lead to enhanced resolution between closely related compounds.
Caption: Fig. 2: Workflow for Analytical Method Development.
Part B: Scaling Up to Preparative LC
Once an optimized analytical method is established, the next step is to scale it for preparative purification. [4][6] Step-by-Step Protocol:
-
Column Selection: Choose a preparative column (e.g., 21.2 mm ID or larger) packed with the same stationary phase as the analytical column. [6]2. Scale-Up Calculation: Adjust the flow rate and injection volume based on the column dimensions.
-
Flow Rate (Prep) = Flow Rate (Analytical) x (ID_Prep² / ID_Analytical²)
-
Injection Volume (Prep) = Injection Volume (Analytical) x (ID_Prep² / ID_Analytical²)
-
-
Sample Preparation: Dissolve the crude API mixture in the initial mobile phase at the highest possible concentration without causing precipitation. The presence of the surfactant can aid in solubilizing hydrophobic compounds.
-
Purification Run:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the prepared sample.
-
Run the scaled-up gradient method.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target impurity.
Part C: Post-Purification: Surfactant Removal
A critical, and often overlooked, step is the removal of the non-volatile surfactant from the isolated impurity fractions. [16] Recommended Method: Solid-Phase Extraction (SPE)
-
SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).
-
Conditioning: Condition the SPE cartridge with methanol, followed by water.
-
Loading: Dilute the collected fraction with water (at least 1:1 v/v) to reduce the organic solvent concentration and load it onto the SPE cartridge. The impurity will adsorb to the sorbent.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water. This step is crucial for removing the surfactant, which has a high affinity for the aqueous phase, while the more retained impurity remains on the sorbent.
-
Elution: Elute the purified impurity from the cartridge with a high concentration of organic solvent (e.g., acetonitrile or methanol).
-
Evaporation: Evaporate the solvent to obtain the pure, solid impurity.
-
Purity Check: Confirm the purity of the isolated material and the absence of the surfactant using the original analytical HPLC method (without the surfactant additive) and Mass Spectrometry.
Other potential removal methods include dialysis for larger molecules or specialized detergent removal resins. [16][17][18]
Conclusion
The use of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol as a mobile phase additive in a Micellar Liquid Chromatography approach offers a powerful strategy for isolating challenging impurities in pharmaceutical development. By introducing an additional partitioning mechanism, this technique can unlock selectivity that is not available in traditional reversed-phase systems. While the methodology requires careful optimization and a robust post-purification step to remove the additive, the potential benefits of successfully isolating a critical impurity for characterization and qualification make it a valuable tool for drug development professionals.
References
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Title: Guidance for Industry Q3B(R2) Impurities in New Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: FDA Impurity Guidance for Drug Substances Source: Scribd URL: [Link]
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Title: FDA Guidance for Industry: ANDAs: Impurities in Drug Products Source: ECA Academy URL: [Link]
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Title: 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol - Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: ANDAs: Impurities in Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: High-Performance Preparative LC Techniques Source: Phenomenex URL: [Link]
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Title: The Power of Preparative HPLC Systems Source: Teledyne LABS URL: [Link]
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Title: Strategy for Preparative LC Purification Source: Agilent URL: [Link]
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Title: Micellar liquid chromatography Source: Wikipedia URL: [Link]
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Title: Preparative Chromatography: A Holistic Approach Source: RSSL URL: [Link]
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Title: How to Approach Preparative LC for Compound Purification in the Research and Development Laboratory Source: Pharmaceutical Technology URL: [Link]
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Title: Separation and characterization of octylphenol ethoxylate surfactants used by reversed-phase high-performance liquid chromatography on branched fluorinated silica gel columns Source: PubMed URL: [Link]
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Title: Surfactant Removal Source: Chromatography Forum URL: [Link]
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Title: Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics Source: PubMed URL: [Link]
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Title: Micellar Liquid Chromatography: How to Start Source: LCGC International URL: [Link]
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Title: Best Ways to Remove Detergents in Protein Samples Source: G-Biosciences URL: [Link]
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Title: A Brief Overview on Micellar Liquid Chromatography and its Significance in Green Analytical Chemistry Source: Longdom Publishing URL: [Link]
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Title: Micellar Liquid Chromatography Source: The International Journal of Bio-Pharma Research URL: [Link]
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Title: Separation of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Source: PubChem URL: [Link]
-
Title: 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Source: Pharos URL: [Link]
-
Title: 26-(4-Octylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol Source: CAS Common Chemistry URL: [Link]
-
Title: Octyl and nonylphenol ethoxylates and carboxylates in wastewater and sediments by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL: [Link]
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Title: Fast liquid chromatography–tandem mass spectrometry methodology for the analysis of alkylphenols and their ethoxylates in wastewater Source: Lirias URL: [Link]
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Application Notes and Protocols for Viral Inactivation Using Exact-Chain Octylphenol Ethoxylates
Introduction: The Imperative of Viral Safety in Modern Biologics
The production of biopharmaceuticals, such as monoclonal antibodies and recombinant proteins, relies on living cell cultures that are susceptible to viral contamination. Ensuring the viral safety of these products is a critical regulatory requirement to protect patient health.[1][2] Among the various strategies employed for viral clearance, solvent/detergent (S/D) treatment stands as a robust and widely adopted method for the inactivation of enveloped viruses.[3][4][5] This application note provides a detailed guide to the principles and protocols for viral inactivation using exact-chain octylphenol ethoxylates, a class of non-ionic surfactants historically pivotal in this application.
Octylphenol ethoxylates (OPEs), commercially known as Triton X-100, have a long history of effective use in disrupting the lipid envelopes of viruses, rendering them non-infectious.[5][6] This guide will delve into the mechanistic underpinnings of this process, provide detailed experimental protocols, and discuss the critical parameters that ensure a validated and self-validating inactivation system. While environmental regulations, particularly the EU's REACH legislation, have restricted the use of Triton X-100 and spurred the development of eco-friendly alternatives, understanding the established protocols for OPEs provides a crucial foundation for both legacy processes and the evaluation of next-generation viral inactivation agents.[3][5][7]
The Science of Detergent-Mediated Viral Inactivation: A Mechanistic Overview
The virucidal activity of octylphenol ethoxylates is targeted specifically at enveloped viruses. These viruses are characterized by an outer lipid bilayer membrane, which is essential for their infectivity. The mechanism of inactivation is a biophysical process driven by the surfactant properties of the OPEs.
-
Disruption of the Viral Envelope: OPE molecules, possessing both a hydrophobic octylphenol head and a hydrophilic polyethylene glycol tail, intercalate into the viral lipid membrane.[5]
-
Solubilization and Lysis: At concentrations above their critical micelle concentration (CMC), the detergent molecules form micelles that effectively solubilize the lipid and glycoprotein components of the viral envelope, leading to its complete disruption.[4][8] This process is irreversible and renders the virus incapable of binding to and infecting host cells.[3]
The effectiveness of this process is contingent on several critical process parameters (CPPs), including detergent concentration, temperature, incubation time, and the composition of the biological matrix.[1][9][10]
Core Protocol: Viral Inactivation Validation Study
This protocol outlines a typical experimental workflow for validating the viral inactivation capacity of an octylphenol ethoxylate in a scaled-down model of a biopharmaceutical manufacturing process. The objective is to determine the log reduction value (LRV), which quantifies the effectiveness of the inactivation step.[11][12]
Experimental Workflow Diagram
Caption: Workflow for a typical viral inactivation validation study.
Step-by-Step Methodology
-
Preparation of Materials:
-
Obtain a representative sample of the biopharmaceutical intermediate to be treated.
-
Prepare a high-titer stock of a relevant model enveloped virus (e.g., Xenotropic Murine Leukemia Virus, X-MuLV).[5]
-
Prepare a stock solution of the exact-chain octylphenol ethoxylate (e.g., Triton X-100) at a concentration suitable for spiking into the intermediate.
-
-
Viral Spiking and Inactivation:
-
In a controlled environment, spike the product intermediate with the virus stock to a final concentration that allows for the determination of a significant LRV.
-
Immediately after spiking, take a "Time 0" sample to determine the initial viral load.
-
Add the octylphenol ethoxylate to the spiked intermediate to the desired final concentration (typically 0.5% to 1.0%).[5][13]
-
Incubate the mixture at a defined temperature (e.g., 15-25°C) with gentle mixing for a specified duration (e.g., 60 minutes).[5][14]
-
-
Sampling and Viral Titer Assay:
-
At the end of the incubation period, take a final sample.
-
Neutralize the cytotoxic effects of the detergent in the samples to prevent interference with the viral infectivity assay, often by dilution.
-
Determine the viral titer of the "Time 0" and final samples using a validated infectivity assay, such as the 50% Tissue Culture Infective Dose (TCID50) assay.[15]
-
-
Calculation of Log Reduction Value (LRV):
Data Presentation: Efficacy of Octylphenol Ethoxylates Against Enveloped Viruses
The following table summarizes typical log reduction values achieved with Triton X-100 against various model enveloped viruses under defined process conditions.
| Model Virus | Detergent System | Concentration | Temperature (°C) | Incubation Time (min) | Log Reduction Value (LRV) | Reference |
| Xenotropic Murine Leukemia Virus (X-MuLV) | Triton X-100 | ≥0.5% | 15-25 | ≥60 | >4.0 | [5] |
| Sindbis Virus | 1% Triton X-100 / 0.3% TnBP | 1.0% | 22 | 30 | >4.0 to >6.0 | [13] |
| Pseudorabies Virus (PrV) | Triton X-100 / TnBP / Polysorbate 80 | 0.05% | 17 | 60 | >5.0 | [8] |
| Bovine Viral Diarrhea Virus (BVDV) | Triton X-100 | Not Specified | 17 | 60 | >4.5 | [4] |
| Human Immunodeficiency Virus (HIV) | Solvent/Detergent | Not Specified | Not Specified | Not Specified | >2.9 to >6.5 | [5] |
Causality and Self-Validation: Ensuring Robustness
A key principle of viral inactivation is the establishment of a robust, self-validating system. This is achieved by understanding the causality behind experimental choices and defining a design space with proven effectiveness.
Critical Process Parameters (CPPs)
-
Detergent Concentration: The concentration must be sufficient to disrupt the viral envelope, typically well above the CMC.[4] Studies have shown that while some inactivation occurs below the CMC, robust and rapid inactivation is achieved at higher concentrations.[4]
-
Temperature: Temperature can influence the kinetics of inactivation. While effective at ambient temperatures, the robustness of the process should be validated at the lower and upper limits of the intended process temperature range.[9][10]
-
Incubation Time: The duration of exposure to the detergent is critical to ensure complete inactivation. Kinetic studies are performed to determine the minimum time required to achieve the target LRV.[16]
-
Matrix Composition: The presence of high concentrations of proteins or lipids in the biopharmaceutical intermediate can potentially influence the effectiveness of the detergent.[14] Therefore, validation studies must be conducted in the actual process intermediate.
Process Validation and Robustness
The self-validating nature of the protocol comes from demonstrating its effectiveness under "worst-case" conditions within the defined process parameters. For example, successful viral inactivation at the lowest specified temperature and detergent concentration, and the shortest incubation time, provides a high degree of assurance that the process will be effective under normal operating conditions.
Diagram of Mechanistic Action
Caption: Mechanism of viral inactivation by octylphenol ethoxylates.
Conclusion and Future Outlook
Viral inactivation using octylphenol ethoxylates has been a cornerstone of biopharmaceutical safety for decades. The principles and protocols outlined in this application note provide a framework for the robust and validated inactivation of enveloped viruses. While the industry is transitioning towards more environmentally benign alternatives, the foundational knowledge gained from working with OPEs remains invaluable for the development and validation of new viral inactivation technologies. The systematic approach to defining and validating critical process parameters is a universal principle that ensures the ongoing safety and efficacy of life-saving biologic therapies.
References
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Fundamental Strategies for Viral Clearance - Part 1: Exploring the Regulatory Implications. (2015, January 13). BioProcess International. [Link]
- WO2015073633A1 - Methods for viral inactivation using eco-friendly detergents. (n.d.).
-
Medical Device Viral Inactivation Testing. (n.d.). Charles River. [Link]
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FDA Releases Final Guidance on Viral Safety of Biotech Products. (2024, February 21). Exponent. [Link]
-
Solvent/detergent treatment of human plasma--a very robust method for virus inactivation. Validated virus safety of OCTAPLAS. (n.d.). PubMed. [Link]
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Viral Inactivation in Bioprocessing | Enhance Viral Safety. (n.d.). Mettler Toledo. [Link]
-
Virus inactivation by solvent/detergent treatment using Triton X-100 in a high purity factor VIII. (2008, September 15). PubMed. [Link]
-
Effect of manufacturing process parameter on virus inactivation by solvent-detergent treatment in a high-purity factor IX concentrate. (n.d.). ResearchGate. [Link]
-
Effect of manufacturing process parameters on virus inactivation by solvent-detergent treatment in a high-purity factor IX concentrate. (2003, April 15). PubMed. [Link]
-
E3042 Standard Practice for Process Step to Inactivate Rodent Retrovirus with Triton X-100 Treatment. (2024, February 22). ASTM International. [Link]
-
Detergent-Mediated Virus Inactivation in Biotechnological Matrices: More than Just CMC. (2023, April 27). MDPI. [Link]
-
Impact of Eco-Friendly Surfactant Structure and Class on Enveloped Virus Inactivation. (n.d.). PubMed. [Link]
-
Schematic representation of the manufacturing processes for solvent-detergent treated IgMenriched immunoglobulin. (n.d.). ResearchGate. [Link]
-
Triton X-100 Elimination: The Road Ahead for Viral Inactivation. (2022, December 12). BioProcess International. [Link]
-
Effective chemical virus inactivation of patient serum compatible with accurate serodiagnosis of infections. (n.d.). PMC. [Link]
-
Ethoxylated Octylphenol | CAS 27193-28-8. (n.d.). Venus Ethoxyethers. [Link]
-
Virus inactivation of distinct three‐component solvent‐detergent mixes.... (n.d.). ResearchGate. [Link]
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Design and Performance of Viral Clearance Studies. (n.d.). Contentstack. [Link]
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Validated Methods for Inactivation of Tick-Borne Encephalitis Virus Compatible with Immune-Based and Enzymatic Downstream Analyses. (2025, June 3). MDPI. [Link]
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Exploring Viral Clearance for AAV Products: A Study of Detergent Lysis and Chromatography Steps. (2025, March 7). BioProcess International. [Link]
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Assessing detergent-mediated virus inactivation, protein stability, and impurity clearance in biologics downstream processes. (2022, April 15). PubMed. [Link]
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Inactivation of Enveloped Viruses: Seeking Alternatives to a Problematic Surfactant. (2018, November 9). BioProcess International. [Link]
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A BSL-1 Method for Estimating Viral Clearance After Solvent- or Detergent-Mediated Viral Inactivation. (2025, October 2). Cygnus Technologies. [Link]
-
Viral clearance: the basics on how to conduct effective studies. (2024, September 1). Cytiva. [Link]
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Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. (n.d.). FDA. [Link]
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Single-use technology for solvent/detergent virus inactivation of industrial plasma products. (2016, June 15). PubMed. [Link]
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Viral Clearance Validation. (n.d.). Cygnus Technologies. [Link]
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Derivation of Log Removal Values for the Addendum to A Framework for Regulating Direct Potable Reuse, presenting an early draft. (n.d.). waterboards.ca.gov. [Link]
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Protecting Patients: Viral Clearance and Safety Strategies for mAb Production. (n.d.). Sartorius. [Link]
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Enhancing Process Dev with Viral Clearance: mAb Purification w/ a Weak AEX-HIC Chromatography Resin. (2025, July 16). YouTube. [Link]
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Advanced Protocols for Lipid Nanoparticle Preparation: Payload Purification and Encapsulation Quantification using 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Executive Summary
The development of clinically viable mRNA-lipid nanoparticles (LNPs) requires rigorous control over both payload purity and formulation characterization. 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol —a discrete octylphenol ethoxylate oligomer (hereafter referred to as OPE-7 , functionally analogous to Triton X-114)—serves a critical dual-purpose role in modern LNP workflows. This application note details self-validating methodologies for utilizing OPE-7 to achieve >99.9% endotoxin depletion from raw nucleic acid payloads, and subsequently utilizing its amphiphilic properties to lyse formulated LNPs for accurate RiboGreen-based Encapsulation Efficiency (EE%) quantification.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe.
-
Endotoxin Depletion via Cloud Point Extraction: OPE-7 possesses a low hydrophilic-lipophilic balance (HLB) and a specific cloud point of ~23°C. Below this temperature (e.g., at 4°C), the surfactant is fully water-soluble and forms mixed micelles with contaminating lipopolysaccharides (LPS). When the temperature is raised above the cloud point (e.g., 37°C), the hydration of the polyoxyethylene chain decreases. This causes a liquid-liquid phase separation, driving the hydrophobic Lipid A domain of the endotoxins into a dense, surfactant-rich coacervate phase, while the highly hydrophilic polyanionic mRNA remains in the aqueous phase. The removal of endotoxins from biological macromolecules using octylphenol ethoxylates was pioneered by Aida and Pabst, who demonstrated that this low cloud point enables highly efficient phase separation .
-
LNP Lysis for Encapsulation Quantification: Accurate quantification of RNA encapsulation requires complete disruption of the LNP bilayer. OPE-7 intercalates between the LNP's PEG-lipids and cholesterol domains, lowering the interfacial tension until the solid lipid structure transitions into mixed micelles. This structural disruption releases the encapsulated mRNA, allowing the Quant-iT™ RiboGreen™ dye to intercalate with the nucleic acid. Recent studies have highlighted the necessity of optimized surfactant concentrations to prevent false-negative encapsulation readings during these assays .
Experimental Workflow
Workflow for LNP preparation and QC using 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol.
Step-by-Step Methodologies
Protocol A: Endotoxin Depletion of mRNA Payloads
Self-Validation Check: Perform a Limulus Amebocyte Lysate (LAL) assay on the final aqueous phase to confirm endotoxin levels are < 5 EU/mg before proceeding to formulation.
-
Preparation: Dilute the raw mRNA payload in endotoxin-free 1× TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a working concentration of 1 mg/mL. Note: EDTA is critical here to chelate divalent cations, inhibiting adventitious RNases.
-
Surfactant Addition: Add OPE-7 to the mRNA solution to achieve a final concentration of 1% (v/v). Vortex gently for 10 seconds.
-
Micellar Integration (4°C): Incubate the mixture at 4°C for 30 minutes on a continuous tube rotator. At this temperature, OPE-7 is below its cloud point and forms homogenous micelles that sequester LPS molecules.
-
Phase Separation (37°C): Transfer the tube to a 37°C water bath and incubate statically for 10 minutes. The solution will become visibly turbid as the surfactant exceeds its cloud point and phase-separates.
-
Centrifugation: Centrifuge the tube at 20,000 × g for 10 minutes at 25°C.
-
Extraction: Carefully aspirate the upper aqueous phase (containing the purified mRNA) and transfer it to a sterile, endotoxin-free tube. Strictly avoid disturbing the oily, surfactant-rich pellet at the bottom.
Protocol B: Microfluidic Formulation of mRNA-LNPs
Microfluidic mixing has become the industry standard for LNP formulation due to its ability to rapidly precipitate lipids around nucleic acids in a controlled manner .
-
Lipid Phase Preparation: Dissolve the lipid components in absolute ethanol. A standard benchmark ratio is Ionizable Lipid (e.g., SM-102) : DSPC : Cholesterol : PEG-Lipid at 50 : 10 : 38.5 : 1.5 mol%.
-
Aqueous Phase Preparation: Dilute the purified mRNA from Protocol A into 50 mM citrate buffer (pH 4.0) to achieve an N:P (Nitrogen-to-Phosphate) ratio of 6:1.
-
Mixing: Load both phases into a microfluidic mixing platform. Set the flow rate ratio (FRR) to 3:1 (Aqueous:Ethanol) and the total flow rate (TFR) to 12 mL/min.
-
Dialysis: Immediately collect the formulated LNPs and dialyze against 1× PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove residual ethanol and neutralize the core pH.
Protocol C: Encapsulation Efficiency (EE%) Quantification
Self-Validation Check: Always run a standard curve of free mRNA spiked with 1% OPE-7 to account for any fluorescence quenching caused by the surfactant.
-
Reagent Preparation: Prepare a lysis buffer consisting of 1× TE buffer spiked with 1% (v/v) OPE-7.
-
Sample Dilution: Dilute the dialyzed LNPs 1:100 into two separate 96-well black microplates:
-
Plate A (Free RNA): Dilute LNPs in standard 1× TE buffer.
-
Plate B (Total RNA): Dilute LNPs in the OPE-7 lysis buffer.
-
-
Lysis Incubation: Incubate Plate B at 37°C for 15 minutes to ensure complete disruption of the LNP bilayer and total release of the mRNA payload.
-
Dye Addition: Add an equal volume of diluted Quant-iT™ RiboGreen™ reagent to all wells in both plates. Incubate in the dark for 5 minutes at room temperature.
-
Measurement: Read the fluorescence on a microplate reader (Excitation: 480 nm, Emission: 520 nm).
-
Calculation: Calculate Encapsulation Efficiency using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] × 100
Quantitative Data Summary
The following table summarizes expected analytical metrics when utilizing this workflow, demonstrating the critical impact of OPE-7 in both purification and characterization.
Table 1: Representative LNP Characterization and Endotoxin Depletion Metrics
| Formulation Stage | Endotoxin Level (EU/mg RNA) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Pre-Extraction (Raw mRNA) | > 5,000 | N/A | N/A | N/A |
| Post-Extraction (Purified mRNA) | < 5 | N/A | N/A | N/A |
| Intact mRNA-LNPs (No Surfactant) | < 5 | 75 ± 5 | 0.12 ± 0.02 | 12.4% (Apparent, Free RNA only) |
| Lysed mRNA-LNPs (1% OPE-7) | < 5 | N/A (Disrupted) | N/A | 96.8% (True Total RNA) |
References
-
Aida, Y., & Pabst, M. J. (1990). Removal of endotoxin from protein solutions by phase separation using Triton X-114. Journal of Immunological Methods, 132(2), 191-195.[Link]
-
Schultz, D., Münter, R. D., Cantín, A. M., et al. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. European Journal of Pharmaceutics and Biopharmaceutics, 205, 114571.[Link]
-
Chen, D., Love, K. T., Chen, Y., et al. (2012). Rapid discovery of potent siRNA-containing lipid nanoparticles enabled by controlled microfluidic formulation. Journal of the American Chemical Society, 134(16), 6948-6951.[Link]
Technical Support Center: Troubleshooting Protein Precipitation in Extractions
Disclaimer
Initial research did not yield specific information regarding the use of a compound with CAS number 32742-88-4 in protein extraction protocols. Therefore, this technical support guide provides a comprehensive framework for troubleshooting protein precipitation in a general extraction context. The principles and protocols outlined here are broadly applicable and can be adapted to specific experimental conditions.
Welcome to the Technical Support Center for protein extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of unintended protein precipitation during extraction procedures. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to help you optimize your protein yield and maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein precipitation during extraction?
Protein precipitation during extraction is often caused by a departure from the optimal conditions required to keep proteins in a soluble state. The primary factors include:
-
pH: When the pH of the extraction buffer is equal to a protein's isoelectric point (pI), its net charge is zero. This minimizes electrostatic repulsion between protein molecules, leading to aggregation and precipitation.[1][2][3]
-
Ionic Strength: Both very low and very high salt concentrations can cause proteins to precipitate. At low ionic strength, electrostatic attractions between protein molecules can lead to aggregation.[4] Conversely, at very high ionic strength, the salt ions compete with proteins for water molecules, leading to a "salting out" effect.[1][2][5]
-
Temperature: High temperatures can cause protein denaturation and aggregation.[5][6] Some proteins may also precipitate at low temperatures, a phenomenon known as cold denaturation.
-
Organic Solvents: The addition of organic solvents like acetone or ethanol reduces the solvating capacity of the aqueous buffer, which can cause proteins to precipitate.[1][3][7]
-
High Protein Concentration: Overly concentrated protein solutions increase the likelihood of intermolecular interactions and aggregation.
-
Presence of Detergents: While detergents are used to solubilize proteins, especially membrane proteins, using the wrong type or concentration can lead to precipitation.[7][8][9]
Q2: How can I quickly determine if my protein is precipitating due to pH?
A simple way to test for pH-related precipitation is to measure the pH of your lysate after centrifugation. If you observe a pellet, and the pH of the supernatant is close to the predicted isoelectric point (pI) of your protein of interest, pH is a likely culprit. Most proteins have a pI in the range of 4-6.[2] You can also perform a small-scale experiment where you adjust the pH of your extraction buffer to be at least 1-2 units away from the protein's pI.
Q3: What is the difference between "salting in" and "salting out"?
"Salting in" refers to the phenomenon where the solubility of a protein at low ionic strengths increases with the addition of salt.[4] This is because the salt ions shield the charges on the protein molecules, reducing the electrostatic attractions that can lead to aggregation. "Salting out" occurs at high salt concentrations. Here, the abundant salt ions compete with the protein for water molecules, reducing the protein's hydration shell and causing it to precipitate.[1][2][5]
Q4: Can the type of detergent I use cause my protein to precipitate?
Yes, the choice of detergent is critical. Detergents can be denaturing (e.g., SDS) or non-denaturing (e.g., Triton X-100, CHAPS).[8] Using a denaturing detergent when you need to maintain protein structure and function can lead to unfolding and precipitation. Conversely, a non-denaturing detergent may not be strong enough to solubilize certain membrane proteins, leading to their aggregation and precipitation.[7][9]
In-Depth Troubleshooting Guides
Issue 1: Significant Pellet Formation After Initial Lysis and Centrifugation
If you observe a large, unexpected pellet after your initial cell or tissue lysis and centrifugation, it's crucial to determine if this is your protein of interest or cellular debris.
Workflow for Diagnosing Unexpected Pellet
Caption: Initial diagnosis of unexpected pellet formation.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Pellet:
-
Carefully wash the pellet with your lysis buffer to remove any trapped soluble proteins.
-
Resuspend a small amount of the pellet in a strong solubilization buffer (e.g., containing 2% SDS).
-
Run both the resuspended pellet and a sample of the supernatant on an SDS-PAGE gel, followed by Coomassie staining or Western blotting for your protein of interest.
-
-
If the Protein is in the Pellet, Address Solubility:
-
pH Adjustment:
-
Hypothesis: The buffer pH is too close to the protein's pI.
-
Action: Prepare several small batches of lysis buffer with pH values ranging from 1-2 units above and below the suspected pI. Perform the extraction with these modified buffers and analyze the results by SDS-PAGE. The optimal pH will be the one that maximizes the amount of your protein in the supernatant.[10][11]
-
-
Ionic Strength Modification:
-
Detergent Optimization:
-
Hypothesis: The detergent is either too harsh, not effective enough, or at the wrong concentration.
-
Action: If using a non-denaturing detergent, try a stronger one or a zwitterionic detergent like CHAPS. If using a denaturing detergent, consider a milder, non-denaturing one. Test a range of detergent concentrations above the critical micelle concentration (CMC).[8][9]
-
-
Table 1: Common Detergents for Protein Extraction
| Detergent Type | Examples | Properties | Common Use Cases |
| Ionic (Denaturing) | Sodium Dodecyl Sulfate (SDS) | Strong, denaturing | SDS-PAGE, solubilizing very hydrophobic proteins |
| Non-ionic (Non-denaturing) | Triton X-100, NP-40 | Mild, non-denaturing | Preserving protein structure and function |
| Zwitterionic (Non-denaturing) | CHAPS, CHAPSO | Mild, non-denaturing, less likely to interfere with downstream applications | Isoelectric focusing, preserving protein-protein interactions |
| Bile Salts | Sodium cholate, Sodium deoxycholate | Anionic, but generally milder than SDS | Solubilizing membrane proteins while maintaining activity |
Issue 2: Protein Precipitates Out of Solution During a Purification Step (e.g., Dialysis, Chromatography)
Precipitation during purification steps is often due to changes in the buffer composition.
Decision Tree for Troubleshooting Precipitation During Purification
Caption: Troubleshooting precipitation during purification.
Step-by-Step Protocol for Preventing Precipitation During Dialysis:
-
Analyze Buffer Compatibility: Before dialysis, ensure that the target buffer's pH and ionic strength are compatible with your protein's stability.
-
Perform Stepwise Dialysis: Instead of a single, large volume dialysis, perform a series of dialysis steps with buffers that gradually approach the final desired composition. This allows the protein to equilibrate slowly to the new environment.
-
Incorporate Stabilizing Agents: Add stabilizing agents to your dialysis buffer. Common examples include:
-
Glycerol (5-20%): Increases the viscosity of the solution and stabilizes protein structure.
-
Sugars (e.g., sucrose, trehalose): Can have a stabilizing effect.
-
Low concentrations of non-ionic detergents (e.g., 0.01-0.1% Triton X-100): Can help to keep proteins soluble.
-
Reducing agents (e.g., DTT, β-mercaptoethanol): If your protein has exposed cysteine residues that can form intermolecular disulfide bonds leading to aggregation.
-
Issue 3: Protein Precipitates Upon Freezing and Thawing
Cryoprecipitation can occur due to the formation of ice crystals and changes in local solute concentrations.
Protocol for Preventing Cryoprecipitation:
-
Optimize Protein Concentration: Avoid freezing highly concentrated protein solutions. If possible, dilute the protein to a more stable concentration before freezing.
-
Use Cryoprotectants: Add cryoprotectants to your protein solution before freezing. Glycerol at a final concentration of 10-50% is the most common and effective cryoprotectant.
-
Flash Freezing: Freeze your samples rapidly in liquid nitrogen or a dry ice/ethanol bath. This minimizes the formation of large ice crystals that can damage proteins.
-
Controlled Thawing: Thaw your samples quickly in a room temperature water bath. Avoid slow thawing at 4°C, as this can increase the time proteins are exposed to destabilizing conditions.
-
Post-Thaw Centrifugation: After thawing, centrifuge your sample at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any aggregated protein before using the soluble fraction.
References
-
Bio-Rad. (2023). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]
-
Filo. (2025, December 4). Explain how ionic strength is used in the purification of proteins (4 marks). Retrieved from [Link]
- Gomes, A. V., et al. (2021). Optimized protein extraction protocol from human skin samples. MethodsX, 8, 101419.
- Cooper, A., et al. (2018). Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry. Protein Science, 27(10), 1735-1745.
- Srivastava, S., et al. (2013). Optimized protein extraction protocol from recalcitrant chickpea (Cicer arietinum L.) root tissues. The Scientific World Journal, 2013, 895940.
- Loomis, D., et al. (2019). Precipitation of Detergent-Containing Samples for Top-Down and Bottom-Up Proteomics. Methods in Molecular Biology, 1871, 237-246.
-
Wikipedia. (2023). Protein precipitation. Retrieved from [Link]
- Ferreira, R., et al. (2022). Optimization of a Protocol for Protein Extraction from Calcified Aortic Valves for Proteomics Applications: Development of a Standard Operating Procedure. International Journal of Molecular Sciences, 23(17), 9892.
- Wang, R., et al. (2017). Influence of pH and salt concentration on functional properties of walnut protein from different extraction methods. Journal of Food Science and Technology, 54(6), 1599-1608.
- Intarasirisawat, R., et al. (2019). pH Shift Solubilization and Precipitation Protein Extraction from the Wastes of the Threadfin Bream, Nemipterus japonicus. CORE.
- Yilmaz, M. T., et al. (2019). Effect of pH on protein extraction from sour cherry kernels and functional properties of resulting protein concentrate. Journal of Food Science and Technology, 56(4), 2119-2128.
- de Souza, A. C., et al. (2024). Optimization and Characterization of Protein Extraction from Asparagus Leafy By-Products. Foods, 13(6), 868.
- Andrés-Colás, N., & Van Der Straeten, D. (2017). Optimization of non-denaturing protein extraction conditions for plant PPR proteins. PLoS ONE, 12(11), e0187723.
- Yilmaz, M. T., et al. (2019).
-
BQC. (2021, October 4). Principals of various protein precipitation methods. Retrieved from [Link]
- Kim, S. Y., et al. (1987). The Effect of Protein Extraction pH on the Functional Properteis of Seasame Protein Concentrates. Korean Journal of Food Science and Technology, 19(4), 341-346.
- Graziano, G. (2015). The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions. Biophysical Journal, 108(1), 133-143.
-
ResearchGate. (2015, February 3). Why does a protein precipitate (denature) in the cold?. Retrieved from [Link]
- van der Veen, M. E., et al. (2002). Influence of pH and Ionic Strength on Heat-Induced Formation and Rheological Properties of Soy Protein Gels in Relation to Denaturation and Their Protein Compositions. Journal of Agricultural and Food Chemistry, 50(22), 6509-6515.
-
The Wolfson Centre for Applied Structural Biology. detergents and their uses in membrane protein science. Retrieved from [Link]
-
Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]
- Etou Mongo Antoine, & Comlan H. De Souza. (2007).
- Li, Y., et al. (2017). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 16(11), 4051-4059.
Sources
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Protein precipitation - Wikipedia [en.wikipedia.org]
- 3. bioquochem.com [bioquochem.com]
- 4. Explain how ionic strength is used in the purification of proteins (4 mar.. [askfilo.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Improving HPLC resolution for 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol detection
Technical Support Center: HPLC Resolution Optimization for OPE-7 Target Analyte: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Overview
The target molecule, 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, is an octylphenol ethoxylate containing exactly seven ethylene oxide (EO) units (commonly referred to as OPE-7). It is a specific oligomer found within polydisperse non-ionic surfactant mixtures like Triton X-100. Because the hydrophobic octylphenol tail is identical across all oligomers in these mixtures, achieving baseline resolution of OPE-7 from its n=6 and n=8 neighbors requires precise manipulation of the chromatographic selectivity toward the hydrophilic polyoxyethylene chain.
Logic tree for troubleshooting OPE-7 HPLC resolution and detection issues.
Frequently Asked Questions (FAQs)
Q1: Why does my OPE-7 peak co-elute with other oligomers on a standard C18 column, and how do I fix it? Causality: Standard C18 stationary phases separate analytes based on hydrophobic partitioning. Since the octylphenol moiety dominates the hydrophobicity of the molecule, standard Reverse Phase (RP-HPLC) conditions using Acetonitrile (ACN) cannot adequately differentiate the minor polarity differences introduced by a single additional ether oxygen in the EO chain. Solution: Switch the strong organic modifier from Acetonitrile to Methanol (MeOH). Methanol acts as both a hydrogen-bond donor and acceptor, allowing it to interact differentially with the varying number of ether oxygens in the EO chain of each oligomer. This H-bonding selectivity is critical for resolving the oligomeric envelope. If RP-HPLC still fails, transitioning to a mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Obelisc N) will separate the oligomers purely based on their hydrophilic EO chain length[1].
Q2: I am experiencing severe peak tailing for OPE-7. What is the mechanism behind this, and how can it be mitigated? Causality: The terminal hydroxyl group (-OH) and the ether oxygens of the hexaoxaicosan-1-ol chain can undergo secondary interactions (hydrogen bonding and ion-dipole interactions) with unreacted, acidic silanol groups on the silica backbone of the stationary phase. Solution: Utilize a highly end-capped, sub-2 µm C18 column to physically block access to residual silanols. Additionally, modify the mobile phase by adding a volatile buffer, such as 2 mM ammonium acetate. The ammonium ions will dynamically mask the residual silanols, resulting in sharp, symmetrical peaks[2].
Q3: UV detection at 220 nm is yielding a noisy baseline due to matrix interference. What are the alternatives? Causality: While the aromatic ring of the octylphenoxy group absorbs strongly at ~220 nm and ~275 nm, these wavelengths are non-specific, leading to co-detection of biological or environmental matrix components. Solution: Exploit the native fluorescence of the octylphenol moiety. Switch to Fluorescence Detection (FLD) with the excitation wavelength set to 225 nm and the emission wavelength set to 295 nm. This dramatically increases specificity and lowers the limit of detection (LOD) to the ng/L range, bypassing non-fluorescent matrix interferences[3].
Quantitative Data: Method Optimization Matrix
To facilitate rapid method development, the following table summarizes the expected chromatographic outcomes based on mobile phase and column selections.
| Column Chemistry | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Primary Separation Mechanism | Expected Resolution (Rs) for OPE-6/7/8 |
| Standard C18 | Water (0.1% TFA) | Acetonitrile | Hydrophobic Partitioning | Poor (Rs < 1.0) |
| End-capped C18 | Water (2 mM NH₄OAc) | Methanol | Hydrophobic + H-Bonding | Moderate to Good (Rs 1.2 - 1.5) |
| Mixed-Mode (Obelisc N) | Water (0.1% Formic Acid) | Acetonitrile / Methanol | Hydrophilic Interaction | Excellent (Rs > 2.0) |
| UPC² (Convergence) | Supercritical CO₂ | Methanol / Isopropanol | Supercritical Fluid Partitioning | Excellent (Rs > 2.0) |
Self-Validating Experimental Protocol: RP-HPLC-FLD for OPE-7
This protocol is designed as a self-validating system. Step 5 ensures that the chromatographic conditions are dynamically adjusted based on the calculated resolution factor, guaranteeing data integrity.
Self-validating RP-HPLC experimental workflow for OPE-7 quantification.
Step 1: Sample Preparation Extract the OPE-7 sample using Graphitized Carbon Black (GCB) Solid Phase Extraction (SPE) cartridges. GCB strongly adsorbs organic compounds and removes matrix interferences that could quench fluorescence[3]. Elute the analytes using 100% Methanol.
Step 2: Column Setup & Equilibration Install an end-capped sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2]. Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer. Equilibrate the system with 50% Mobile Phase A (Water with 2 mM Ammonium Acetate) and 50% Mobile Phase B (Methanol).
Step 3: Gradient Elution Execution Program the following linear gradient at a flow rate of 0.4 mL/min:
-
0.0 - 1.0 min: Isocratic hold at 50% B.
-
1.0 - 8.0 min: Linear ramp to 100% B.
-
8.0 - 11.0 min: Isocratic hold at 100% B (Column wash).
-
11.0 - 11.1 min: Rapid return to 50% B.
-
11.1 - 15.0 min: Re-equilibration.
Step 4: Detection Parameters Configure the Fluorescence Detector (FLD):
-
Excitation (Ex): 225 nm
-
Emission (Em): 295 nm
Step 5: System Suitability & Validation (Critical) Inject a reference standard of Triton X-100. Identify the OPE-7 peak (typically the 7th major peak in the oligomeric distribution). Calculate the resolution factor (Rs) between OPE-6, OPE-7, and OPE-8.
-
Validation Check: If Rs > 1.5, proceed with sample analysis.
-
Troubleshooting Loop: If Rs < 1.5, the gradient is too steep. Decrease the gradient slope by extending the ramp time from 8.0 minutes to 12.0 minutes, and re-evaluate.
References
-
SciSpace. "Determination of nonylphenol and octylphenol ethoxylates in effluent by liquid chromatography with fluorescence detection." Available at: 3
-
EPA. "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho." Available at: 2
-
Waters Corporation. "Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection." Available at:Link
-
SIELC Technologies. "Triton X100." Available at: 1
Sources
Preventing micelle aggregation in 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol solutions
Target Compound: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol Common Aliases: OPE-7, Monodisperse Triton™ X-114 analog Primary Issue: Unwanted micelle aggregation, turbidity, and phase separation (coacervation) at room temperature or physiological conditions (≥ 23 °C).
Mechanistic Overview: Why Does OPE-7 Aggregate?
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a nonionic surfactant consisting of a hydrophobic octylphenol tail and a hydrophilic polyoxyethylene (PEG) chain with exactly 7 ethylene oxide (EO) units. In aqueous solutions, these molecules self-assemble into micelles.
The solubility of these micelles relies entirely on hydrogen bonding between water molecules and the ether oxygens of the PEG chain. As the temperature increases toward the cloud point (~23 °C) , kinetic energy disrupts these hydrogen bonds[1][2]. The PEG chains dehydrate, losing their steric repulsion. Consequently, van der Waals forces between the exposed hydrophobic cores dominate, causing the micelles to aggregate into massive clusters and eventually separate into a distinct, detergent-rich coacervate phase[3].
Thermodynamic pathway of OPE-7 micelle aggregation and phase separation.
Troubleshooting Workflows & Experimental Protocols
To prevent micelle aggregation at room temperature (25 °C) or physiological temperature (37 °C), you must artificially raise the cloud point of the solution. This is achieved by altering the thermodynamics of the micelle surface or the bulk solvent[4][5].
Troubleshooting workflow for resolving OPE-7 aggregation based on sample requirements.
Protocol A: Mixed Micelle Formation (Anionic Doping)
Mechanism: Doping the OPE-7 solution with a small molar ratio of an anionic detergent incorporates negative charges into the nonionic micelle. The resulting electrostatic repulsion drastically raises the energy barrier for aggregation, pushing the cloud point well above 50 °C[4][6].
Self-Validating Steps:
-
Baseline Clarification: Place your cloudy OPE-7 solution on ice (4 °C) for 15–30 minutes. Validation: The solution must turn completely clear, confirming the turbidity is due to thermoreversible clouding, not precipitation.
-
Doping: While on ice, add Sodium Dodecyl Sulfate (SDS) dropwise from a 10% (w/v) stock to achieve a final concentration of 2 to 5 mM[7].
-
Note for Protein Scientists: If maintaining native protein structure is required, substitute SDS with Sodium Cholate or Sodium Deoxycholate (5–10 mM final).
-
-
Thermal Challenge: Transfer the tube to a 37 °C water bath and incubate for 30 minutes.
-
Verification: The solution should remain optically clear. If slight turbidity returns, increase the anionic dopant concentration in 1 mM increments.
Protocol B: Co-Solvent Modification (Cloud Point Boosters)
Mechanism: Short-chain alcohols (ethanol, methanol) or polyols (glycerol) act as co-solvents. They disrupt the highly ordered water structure in the bulk solvent, which paradoxically increases the hydration capacity of the PEG chains and raises the cloud point[5].
Self-Validating Steps:
-
Cool the cloudy sample to 4 °C until optically clear.
-
Add glycerol to a final concentration of 15–20% (v/v), or ethanol to 5–10% (v/v), depending on downstream assay compatibility.
-
Vortex gently to ensure complete solvent mixing.
-
Warm the solution to 25 °C. The solution will remain a single, homogeneous phase.
Quantitative Data: Additive Effects on OPE-7 Cloud Point
Use the following reference table to select the appropriate additive based on your required temperature and assay constraints.
| Additive Category | Specific Agent | Typical Working Concn. | Mechanism of Action | Est. Cloud Point Shift (ΔCP) |
| Anionic Detergent | Sodium Dodecyl Sulfate (SDS) | 2 – 5 mM | Electrostatic repulsion via mixed micelles | + 30 to 40 °C |
| Bile Salt (Mild) | Sodium Cholate | 5 – 10 mM | Non-denaturing electrostatic repulsion | + 15 to 25 °C |
| Short-chain Alcohol | Ethanol | 5 – 10% (v/v) | Bulk solvent dielectric alteration | + 5 to 15 °C |
| Polyol | Glycerol | 15 – 20% (v/v) | Enhances PEG hydration / Kosmotropic | + 10 to 15 °C |
| Hydrotrope | Sodium Xylenesulfonate | 0.1 – 0.5 M | Disrupts hydrophobic aggregation | + 10 to 20 °C |
Frequently Asked Questions (FAQs)
Q: My OPE-7 solution was clear in water, but immediately turned cloudy when I added my 1X PBS assay buffer. Why? A: You are observing the "salting-out" effect. Electrolytes (especially high-charge density ions like sulfates and phosphates found in biological buffers) compete with the surfactant's PEG chains for water molecules[6][7]. This prematurely dehydrates the micelle, lowering the cloud point below room temperature. To fix this, either reduce the salt concentration or apply Protocol A to introduce electrostatic repulsion.
Q: Is micelle aggregation permanent? Have I ruined my compound? A: No. The phase separation of OPE-7 is entirely thermoreversible[1][8]. Simply cooling the solution below 20 °C and stirring will completely re-solvate the micelles and restore the homogeneous solution without degrading the surfactant.
Q: I am using OPE-7 for a Cloud Point Extraction (CPE) to isolate hydrophobic proteins. If I add SDS to prevent aggregation during storage, can I still perform the extraction later? A: Adding SDS will inhibit the temperature-induced phase separation required for CPE[6]. If you must store the solution homogeneously at room temperature, it is better to store it at 4 °C instead of adding additives. Alternatively, if you add SDS, you can force the cloud point back down later by adding a high concentration of salt (e.g., 0.5 M NaCl) right before you want the extraction to occur[7].
References
-
Nanodiamond Solid-Phase Extraction and Triton X-114 Cloud Point Separation. ACS Publications. Available at: [Link]
-
Fluctuating Clouding Behavior in Mixed Micellar Solutions. Langmuir - ACS Publications. Available at:[Link]
-
Clouding Behavior and Thermodynamic Study of Nonionic Surfactants in Presence of Additives. Taylor & Francis. Available at:[Link]
-
Cloud point formation based on mixed micelle in the presence of electrolyte. PubMed. Available at:[Link]
-
Removing Endotoxin From Plasmid Samples by Triton X-114 Isothermal Extraction. PubMed. Available at:[Link]
-
Triton X-114 based cloud point extraction: a thermoreversible approach. Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. Triton X-114 Sigma-Aldrich CAS No.9036-19-5 [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Cloud point formation based on mixed micelle in the presence of electrolyte for extraction, preconcentration, and spectrophotometric determination of trace amounts of hydrazine in water and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removing endotoxin from plasmid samples by Triton X-114 isothermal extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triton X-114 based cloud point extraction: a thermoreversible approach for separation/concentration and dispersion of nanomaterials in the aqueous phase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cloud Point Optimization for CAS 32742-88-4 Phase Separation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic nuances of micelle-mediated phase separations.
CAS 32742-88-4, chemically identified as 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (an octylphenol hexaethoxylate, OPE-6), is a highly defined non-ionic surfactant. Functionally analogous to the widely used Triton X-114, it possesses exactly six ethylene oxide (EO) units. This specific structural geometry dictates a precise lower critical solution temperature (LCST), or "cloud point," of approximately 23°C. Below this temperature, it forms clear, homogeneous micellar solutions; above it, the solution undergoes coacervation, separating into a depleted aqueous phase and a dense, surfactant-rich phase.
This guide is designed to troubleshoot and optimize your Cloud Point Extraction (CPE) workflows, ensuring rigorous, reproducible isolation of membrane proteins, nanomaterials, and trace analytes.
Part 1: Fundamental FAQs & Mechanistic Insights
Q1: What exactly drives the phase separation of CAS 32742-88-4 at 23°C? A1: The phase separation is driven by temperature-dependent hydration thermodynamics. At low temperatures (0–4°C), the polyoxyethylene (PEG) chains of the surfactant are heavily hydrated via hydrogen bonding with the aqueous solvent. As thermal energy surpasses the 23°C cloud point, the kinetic energy disrupts these hydrogen bonds. The PEG chains dehydrate, causing the micelles to undergo coacervation—aggregating into larger macroscopic droplets that eventually separate from the bulk water.
Q2: Why does the surfactant-rich phase always settle at the bottom of the tube? A2: This is strictly a density-driven physical separation. The dehydrated, densely packed surfactant-rich phase has a specific gravity of approximately 1.06 g/mL. Because this is greater than the density of the surrounding aqueous buffer (~1.00 g/mL), centrifugal force drives the surfactant coacervates to the bottom of the vessel, forming a distinct lower layer.
Q3: How does CAS 32742-88-4 selectively partition molecules? A3: Partitioning is governed by the hydrophobic effect. Hydrophilic molecules (like cytosolic proteins) are sterically excluded from the micelle and remain in the upper aqueous phase. Conversely, amphiphilic molecules, such as glycosylphosphatidylinositol (GPI)-anchored proteins, insert their hydrophobic lipid tails directly into the hydrophobic core of the surfactant micelles, thereby enriching themselves in the lower surfactant phase[1].
Part 2: Troubleshooting Guide
Issue 1: Incomplete Phase Separation (Solution Remains Cloudy)
-
Causality: The cloud point is highly sensitive to the solvent environment. High concentrations of chaotropic agents (e.g., urea) or organic co-solvents stabilize the hydration shell around the PEG chains, effectively raising the cloud point above your incubation temperature.
-
Solution: Introduce a kosmotropic salt. Adding 0.3 M Na₂SO₄ induces a "salting-out" effect[2]. Kosmotropes compete for water molecules, forcibly dehydrating the surfactant chains and artificially depressing the cloud point to ensure complete coacervation.
Issue 2: Poor Recovery of Target Analytes
-
Causality: If your target amphiphilic protein or metal-chelate complex remains in the aqueous phase, the micellar core volume may be saturated, or the analyte may carry a charge that prevents hydrophobic insertion.
-
Solution: For trace metals, ensure you are using a neutralizing chelating agent and optimize the surfactant concentration to exactly 0.05% (v/v); exceeding this can dilute the preconcentration factor[3]. For bulky membrane proteins, increase the surfactant concentration up to 1.0% – 2.0% (w/v) to provide sufficient hydrophobic volume for partitioning[1].
Issue 3: High Viscosity Hindering Downstream LC-MS/GC-MS
-
Causality: The extracted lower phase contains 10–20% concentrated detergent and very little water. Direct injection of this highly viscous matrix will overpressurize LC systems and severely foul MS ionization sources.
-
Solution: Do not inject directly. For GC-MS, employ a post-extraction derivatization step (e.g., using BSTFA) to volatilize the matrix, or perform a back-extraction into a water-immiscible organic solvent[4]. For LC-MS, dilute the surfactant phase 1:5 in acidified methanol to break the micelles, and utilize a trap column to divert the surfactant to waste before analytical separation.
Part 3: Standardized Self-Validating Protocol
To ensure rigorous scientific integrity, every extraction must be treated as a self-validating system. Follow this protocol for the biphasic extraction of amphiphilic membrane proteins.
Step 1: Solubilization (The Cold Phase)
-
Action: Dissolve CAS 32742-88-4 to a final concentration of 1.0% (w/v) in cold PBS (0–4°C) containing your biological sample. Incubate on ice for 30 minutes with gentle agitation.
-
Causality: Low thermal energy maximizes PEG chain hydration, ensuring complete micellar solubilization of lipid membranes.
-
Validation Checkpoint: The solution MUST be optically clear. Turbidity at this stage indicates incomplete solubilization or ambient temperatures exceeding the cloud point.
Step 2: Coacervation (The Thermal Shift)
-
Action: Transfer the tube to a 37°C water bath and incubate for 10 minutes.
-
Causality: Heating above the 23°C cloud point forces PEG dehydration and micelle aggregation.
-
Validation Checkpoint: The solution MUST become uniformly opaque/milky within 3 minutes. If it remains clear, check your buffer for high concentrations of chaotropes.
Step 3: Stratification (The Density Separation)
-
Action: Centrifuge at 1,000 × g for 10 minutes at 37°C. (Crucial: Use a temperature-controlled centrifuge to prevent the system from cooling below 23°C).
-
Causality: Centrifugal force accelerates the density-driven separation of the heavier surfactant coacervates from the lighter aqueous phase.
-
Validation Checkpoint: Two distinct phases must be visible: a large, clear aqueous upper phase and a small, viscous, yellowish/clear surfactant droplet at the bottom[1].
Step 4: Recovery & Verification
-
Action: Carefully aspirate the upper aqueous phase. To verify the specificity of a GPI-anchored protein, treat the lower phase with PI-PLC (Phosphatidylinositol-specific phospholipase C) and repeat the extraction.
-
Validation Checkpoint: Upon re-extraction, the enzymatically cleaved protein should now partition exclusively into the upper aqueous phase, proving the initial extraction was driven by the lipid anchor[1].
Part 4: Quantitative Optimization Data
Table 1: Thermodynamic Modulators of CAS 32742-88-4 Cloud Point
| Additive | Concentration | Effect on Cloud Point | Mechanistic Causality |
| Na₂SO₄ | 0.3 M | Decreases to ~15°C | Salting-out (Kosmotropic); competes for water hydration[2]. |
| NaCl | 0.5 M | Decreases to ~18°C | Moderate salting-out effect; reduces PEG hydration. |
| Urea | 2.0 M | Increases to >35°C | Chaotropic; disrupts water structure, stabilizing PEG chains. |
| Ethanol | 10% (v/v) | Increases to >40°C | Co-solvent effect; increases aqueous solubility of the hydrophobic tail. |
Table 2: Analyte Partitioning Matrix
| Analyte Type | Preferred Phase | Partitioning Mechanism |
| Hydrophilic Proteins | Aqueous (Upper) | Steric exclusion from micelle core; high water solubility. |
| Amphiphilic Proteins | Surfactant (Lower) | Hydrophobic tail insertion into the micelle core[1]. |
| Trace Metal Chelates | Surfactant (Lower) | Neutralization of charge via chelating agent (e.g., NDTT)[3]. |
Part 5: Workflow Visualization
Figure 1: Thermodynamic workflow of CAS 32742-88-4 Cloud Point Extraction.
Sources
Minimizing surfactant interference of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol in colorimetric assays
Technical Support Center: Overcoming Octylphenol Ethoxylate Interference in Protein Quantification
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the chemical 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol . Known universally in the laboratory as a core component of the Triton™ X series (specifically Triton X-114/X-100 homologues), this non-ionic octylphenol ethoxylate (OPE) surfactant is indispensable for cell lysis and membrane protein solubilization[1]. However, its unique biochemical structure—a hydrophobic aromatic ring coupled with a hydrophilic polyoxyethylene chain—makes it a notorious interferent in downstream colorimetric protein assays[2].
This guide provides a deep-dive into the causality of these interferences, quantitative thresholds for assay selection, and self-validating protocols to rescue your data.
Section 1: The Mechanistic Breakdown (Why Your Assays Fail)
Understanding the "why" is the first step in troubleshooting. OPEs do not simply "break" assays; they actively participate in the specific chemical reactions your assays rely on.
-
Direct UV Absorbance (A280): The octylphenol group contains an aromatic ring that strongly absorbs UV light at 275–283 nm, perfectly overlapping with the absorbance spectra of tryptophan and tyrosine[2]. This leads to massive false-positive overestimations of protein yield.
-
Bradford Assay (Coomassie G-250): The Bradford assay relies on the binding of Coomassie dye to basic and aromatic amino acid residues. Unfortunately, the hydrophobic tail of the OPE surfactant mimics these residues, binding the dye via Van der Waals forces and causing the exact same spectral shift (470 nm to 595 nm) even in the complete absence of protein.
-
BCA Assay (Bicinchoninic Acid): While highly compatible with non-ionic detergents, aged OPE solutions can undergo auto-oxidation to form peroxides. These peroxides can independently reduce Cu²⁺ to Cu⁺, creating a false-positive purple color development[3].
Section 2: Quantitative Compatibility Thresholds
Before attempting complex removal strategies, determine if your sample can simply be diluted. The table below summarizes the maximum allowable concentration of OPE surfactants before baseline interference invalidates the standard curve.
| Assay Type | Primary Mechanism of Action | Max Compatible OPE Concentration | Primary Mode of Interference |
| BCA Assay | Cu²⁺ reduction to Cu⁺ | 5.0% | Peroxide contamination reducing Cu²⁺[3] |
| Lowry Assay | Cu²⁺ reduction + Folin | 0.1% | Precipitation and color quenching |
| Bradford Assay | Coomassie Dye-binding | 0.05% | Hydrophobic binding to dye |
| Direct UV (280 nm) | Intrinsic absorbance | < 0.001% | Aromatic ring absorbs at 275-283 nm[2] |
Section 3: Diagnostic FAQs & Troubleshooting
Q1: My Bradford assay turns dark blue the moment I add my lysis buffer, even in the blank wells. How can I fix this without switching assays? A1: The surfactant is binding the Coomassie dye. You can rescue the assay by adding α-Cyclodextrin to your Bradford reagent. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity. They encapsulate the hydrophobic tail of the OPE surfactant, physically shielding it from the Coomassie dye[4]. We recommend α-cyclodextrin over β-cyclodextrin because it has higher water solubility and causes less background interference with the dye itself[5].
Mechanism of α-Cyclodextrin neutralizing octylphenol ethoxylate interference in Bradford assays.
Q2: I switched to the BCA assay because it tolerates up to 5% surfactant, but my blank-subtracted readings are still highly inconsistent. Why? A2: This is a classic blanking error. The BCA assay is compatible with up to 5% OPE, but the surfactant still exerts a slight, concentration-dependent effect on the baseline[3]. If your samples contain 1% surfactant, but your protein standards (e.g., BSA) and blanks are prepared in pure water or PBS, the baseline subtraction will be mathematically flawed. Self-Validating Fix: Always prepare your standard curve and blank in the exact same buffer (including the 1% surfactant) as your unknown samples[2].
Q3: My downstream application requires absolute removal of the surfactant. How can I extract the protein? A3: When dilution or cyclodextrin masking is insufficient, you must physically separate the protein from the surfactant using Trichloroacetic Acid (TCA) precipitation[3]. TCA denatures and precipitates the proteins, while the non-ionic surfactant remains soluble in the acidic supernatant.
Step-by-step TCA precipitation workflow for complete surfactant removal.
Section 4: Self-Validating Experimental Protocols
Protocol A: Cyclodextrin-Modified Bradford Assay (For samples with up to 1% OPE) Causality Check: This protocol uses α-cyclodextrin to chelate the detergent. To validate the system, the R² value of your standard curve must remain ≥ 0.99, proving the surfactant has been fully masked.
-
Reagent Preparation: Dissolve α-cyclodextrin in your commercial Bradford reagent to a final concentration of 2.5 mg/mL[4]. Mix thoroughly by inversion (do not vortex excessively to avoid foaming).
-
Standard Curve: Prepare BSA standards (0 to 1,000 µg/mL) in the exact same lysis buffer (containing the OPE surfactant) as your samples.
-
Assay Execution: Pipette 10 µL of each standard, unknown, and blank into a microplate.
-
Development: Add 200 µL of the Cyclodextrin-Bradford reagent to each well.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Measurement: Read absorbance at 595 nm. Subtract the blank absorbance from all readings.
Protocol B: TCA/Acetone Precipitation (For total surfactant removal prior to BCA/Bradford) Causality Check: Acetone washing removes residual TCA, which would otherwise lower the pH and inhibit the BCA assay's color development.
-
Precipitation: Add 1 volume of 100% (w/v) TCA to 9 volumes of protein sample (final TCA concentration = 10%)[3].
-
Incubation: Incubate on ice for 10 minutes to drive protein precipitation.
-
Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.
-
Surfactant Removal: Carefully decant and discard the supernatant (which contains the interfering OPE surfactant).
-
Neutralization/Wash: Add 200 µL of cold (-20°C) acetone to the pellet. Centrifuge again at 14,000 × g for 2 minutes. Discard the acetone.
-
Drying: Allow the pellet to air-dry for 5–10 minutes (do not over-dry, or the pellet will become permanently insoluble).
-
Resuspension: Resuspend the protein pellet in 5% SDS or a compatible assay buffer[3]. Proceed with the BCA or Bradford assay.
References
-
Bio-Rad Laboratories. "Bradford Protein Assay." Bio-Rad.[Link]
-
PLOS One. "Optimization of the cydex blue assay: A one-step colorimetric protein assay using cyclodextrins and compatible with detergents and reducers." PLOS One.[Link]
Sources
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol vs Triton X-100 for protein extraction
As a Senior Application Scientist, I frequently encounter researchers seeking to optimize their membrane protein extraction workflows. A common point of confusion arises when comparing standard laboratory detergents with their highly specific structural analogs.
This guide provides an in-depth, objective comparison between Triton™ X-100 and 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol —which is the precise IUPAC designation for the primary oligomer found in Triton™ X-114 [1]. By understanding the thermodynamic behavior and causality behind these two octylphenol ethoxylates, you can transform a standard lysis protocol into a highly targeted protein enrichment strategy.
Chemical Identity & Mechanistic Foundations
Both Triton X-100 and Triton X-114 belong to the octylphenol ethoxylate family of non-ionic surfactants. Their structural difference is deceptively small but thermodynamically profound:
-
Triton X-100 possesses an average of 9.5 to 10 ethylene oxide (EO) units in its hydrophilic polyoxyethylene chain[2].
-
Triton X-114 (20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol) possesses exactly 7 to 8 EO units[1].
The Causality of the Cloud Point: The length of the polyethylene oxide chain directly dictates the detergent's Hydrophilic-Lipophilic Balance (HLB) and its cloud point —the temperature at which the detergent micelles dehydrate, aggregate, and separate from the aqueous solution into a distinct detergent-rich phase[3].
Because Triton X-114 has a shorter hydrophilic chain, it forms fewer hydrogen bonds with water. Consequently, it requires much less thermal energy to dehydrate. While Triton X-100 remains a single, homogeneous phase up to ~64°C, Triton X-114 undergoes phase separation at just 23°C [3]. This unique low cloud point is the mechanistic foundation for partitioning integral membrane proteins away from hydrophilic cytosolic proteins[4].
Caption: Causality between PEG chain length, HLB, cloud point, and extraction application.
Quantitative Data: Physicochemical Properties
The following table summarizes the critical physicochemical parameters that dictate the experimental applications of both detergents[2],[1],[3],[5].
| Property | Triton™ X-100 | 20-(4-Octylphenoxy)... (Triton™ X-114) |
| Average EO Units (n) | 9.5 – 10 | 7 – 8 |
| Hydrophilic-Lipophilic Balance (HLB) | 13.5 | 12.4 |
| Cloud Point (1% aqueous) | ~64°C | ~23°C |
| Critical Micelle Concentration (CMC) | ~0.2 – 0.9 mM | ~0.2 mM |
| Phase Behavior at 4°C | Single homogeneous phase | Single homogeneous phase |
| Phase Behavior at 37°C | Single homogeneous phase | Two distinct phases (Aqueous + Detergent) |
| Primary Application | General cell lysis, whole proteome extraction | Integral membrane protein enrichment |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the protocols below are designed as self-validating systems. The physical state of the solution at specific temperatures acts as an immediate visual confirmation that the underlying thermodynamics are functioning correctly.
Protocol A: General Proteome Extraction using Triton X-100
Objective: Non-denaturing solubilization of all cellular proteins into a single phase.
-
Resuspension: Pellet cells and resuspend in cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors)[5].
-
Incubation: Incubate the suspension on ice for 30 minutes with gentle agitation. Causality: The detergent intercalates into the lipid bilayer, forming mixed micelles containing lipids and proteins.
-
Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet insoluble cytoskeletal elements and unlysed nuclei.
-
Validation Check: The resulting supernatant must be a single, clear, homogeneous liquid. Because Triton X-100's cloud point is ~64°C, it will not phase-separate under standard cold-room or room-temperature conditions[5].
Protocol B: Membrane Protein Phase Partitioning using Triton X-114 (Bordier's Method)
Objective: Separation of amphiphilic integral membrane proteins from hydrophilic cytosolic proteins.
-
Cold Solubilization: Resuspend the cell pellet in cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1–2% Triton X-114)[3].
-
Ice Incubation: Incubate on ice for 30 minutes. Causality: At 4°C, Triton X-114 is well below its 23°C cloud point. It behaves exactly like Triton X-100, forming a single micellar phase that solubilizes all proteins[4].
-
Cold Clarification: Centrifuge at 10,000 × g for 15 minutes at 4°C . Transfer the clear supernatant to a new tube.
-
Thermal Phase Induction: Incubate the supernatant in a water bath at 37°C for 10–15 minutes. Causality: Exceeding the 23°C cloud point forces the PEG chains to dehydrate. The solution will visibly turn turbid as micelles aggregate.
-
Phase Separation Spin: Centrifuge the turbid solution at 10,000 × g for 10 minutes at Room Temperature (≥25°C) .
-
Validation Check (Critical): You must observe two distinct phases: a large, clear upper aqueous phase (containing hydrophilic proteins) and a small, oily, viscous droplet at the bottom of the tube (the detergent-rich phase containing integral membrane proteins)[3]. Self-Correction: If the solution remains a single cloudy phase or clears entirely, the centrifuge rotor was too cold (<23°C), causing the micelles to re-hydrate and resolubilize[4].
-
Collection: Carefully aspirate the upper aqueous phase. The lower detergent phase can be resuspended in cold buffer to repeat the phase separation for higher purity.
Caption: Workflow of Triton X-114 cloud point phase separation for membrane protein enrichment.
Conclusion
Choosing between Triton X-100 and 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (Triton X-114) is not a matter of one being "stronger" than the other, but rather a strategic choice of thermodynamic properties. For routine, single-phase lysis, Triton X-100 remains the standard. However, when downstream applications (such as shotgun proteomics or structural biology) require the isolation of low-abundance hydrophobic membrane proteins, leveraging the 23°C cloud point of Triton X-114 provides an elegant, highly effective phase-partitioning solution.
References
-
[2] Triton X-100 - Wikipedia. Wikimedia Foundation. URL: [Link]
-
[1] 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol - PubChem. National Institutes of Health (NIH). URL:[Link]
-
[3] Bordier, C. (1981). Phase separation of integral membrane proteins in Triton X-114 solution. Journal of Biological Chemistry. URL:[Link]
-
[4] Taguchi, Y. et al. (2013). Small-scale Triton X-114 Extraction of Hydrophobic Proteins. PubMed Central (PMC). URL:[Link]
Sources
- 1. 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | C28H50O8 | CID 75622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triton X-100 - Wikipedia [en.wikipedia.org]
- 3. Phase separation of integral membrane proteins in Triton X-114 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the LC-MS Analysis of Monodisperse vs. Polydisperse Octylphenol Ethoxylates
In the realm of pharmaceutical development and materials science, the characterization of surfactants like octylphenol ethoxylates (OPEOs) is of paramount importance.[1] These non-ionic surfactants are widely utilized as emulsifiers, solubilizers, and stabilizers in a variety of formulations.[2][3] Their performance is intrinsically linked to their chemical structure, particularly the length of the ethoxylate chain. This guide provides an in-depth comparative analysis of monodisperse and polydisperse OPEOs using liquid chromatography-mass spectrometry (LC-MS), offering practical insights for researchers, scientists, and drug development professionals.
The fundamental difference between monodisperse and polydisperse OPEOs lies in the uniformity of their ethoxylate chain lengths. Monodisperse OPEOs consist of molecules with a single, defined number of ethoxy units, whereas polydisperse OPEOs are complex mixtures of oligomers with a distribution of chain lengths.[4] This inherent heterogeneity in polydisperse systems presents significant analytical challenges.[5][6]
The Analytical Challenge: Dispersity and its Impact on LC-MS
The primary goal of LC-MS analysis of OPEOs is to separate and identify the individual oligomers. However, the complexity of polydisperse mixtures often complicates this process.
For Monodisperse OPEOs:
-
Chromatography: A single, sharp peak is expected in the chromatogram, simplifying identification and quantification.
-
Mass Spectrometry: A clear mass spectrum with a predominant molecular ion corresponding to the specific oligomer is observed.
For Polydisperse OPEOs:
-
Chromatography: A broad, often unresolved hump is typically observed in reversed-phase LC, as the numerous oligomers co-elute.[7] Achieving baseline separation of all components is a significant challenge.[8]
-
Mass Spectrometry: The mass spectrum displays a distribution of ions, with each peak separated by 44 Da, corresponding to the mass of a single ethoxy unit.[7] This complex spectrum can be difficult to interpret, especially for high-molecular-weight distributions.
Experimental Design and Methodologies
A robust LC-MS method is crucial for the accurate characterization of both monodisperse and polydisperse OPEOs. The following sections detail a typical experimental workflow and key considerations.
Liquid Chromatography
The choice of chromatographic conditions is critical for achieving optimal separation.
-
Column: A C18 reversed-phase column is commonly employed for the separation of OPEOs.
-
Mobile Phase: A gradient elution using water and a more nonpolar organic solvent like acetonitrile or methanol is typically used. The addition of a modifier, such as ammonium acetate, can improve peak shape and ionization efficiency.[7]
-
Gradient Profile: A carefully optimized gradient is necessary to resolve the individual oligomers in polydisperse mixtures. A shallow gradient can enhance the separation of closely eluting species.
Mass Spectrometry
The mass spectrometer provides the necessary sensitivity and specificity for the detection and identification of OPEOs.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for analyzing OPEOs.[9] Adduct formation with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is frequently observed.[7]
-
Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are advantageous for resolving the complex isotopic patterns of polydisperse samples and providing accurate mass measurements for confident identification.[10]
-
Data Acquisition: For polydisperse samples, acquiring data in full scan mode is essential to capture the entire distribution of oligomers. For monodisperse samples, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[10]
A Step-by-Step Experimental Protocol for LC-MS Analysis of OPEOs
-
Sample Preparation:
-
LC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 10 mM ammonium acetate and 5% acetonitrile).[7]
-
Set the column temperature (e.g., 40 °C).
-
Program the gradient elution profile.
-
-
MS System Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimize the signal for the target analytes.
-
Set the data acquisition mode (full scan or SIM).
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the LC system.
-
Acquire data throughout the chromatographic run.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
For monodisperse samples, integrate the peak area of the single chromatogram peak.
-
For polydisperse samples, extract the ion chromatograms for each oligomer and sum the peak areas to determine the total response.
-
Visualizing the Workflow
Sources
- 1. ijpjournal.com [ijpjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Octylphenol ethoxylate | PPTX [slideshare.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Streamlining LC-MS Characterization of Pharmaceutical Polymers by Fourier-Transform-Based Deconvolution and Macromolecular Mass Defect Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass spectrometric behaviour of carboxylated polyethylene glycols and carboxylated octylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of octyl- and nonylphenol and their ethoxylates in water and sediments by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Quantification of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol: A Comparative Guide to HPLC Methodologies
As a Senior Application Scientist, I frequently encounter the analytical challenge of isolating and quantifying specific polyethoxylated oligomers. The compound 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (CAS 32742-88-4), commonly referred to as OPE-7, is a monodisperse octylphenol ethoxylate containing exactly seven ethylene oxide (EO) units[1].
While it is a key constituent in polydisperse nonionic surfactant mixtures like Triton X-100, isolating this specific oligomer (MW = 514.7 g/mol ) is critical. Due to its classification as an endocrine disruptor under REACH Article 57(f)[2], regulatory bodies demand rigorous, self-validating analytical methods for its quantification in environmental matrices, pharmaceutical formulations (e.g., split virus vaccines), and cleaning validation swabs[3].
This guide objectively compares the performance of HPLC-UV and LC-MS/MS methodologies, providing the mechanistic causality behind column selection, mobile phase chemistry, and ionization dynamics.
The Analytical Challenge: Causality in Method Design
Quantifying OPE-7 requires overcoming two fundamental physicochemical hurdles:
-
Chromophore Limitations & Co-elution: The octylphenoxy ring provides a moderate UV chromophore (λmax ≈ 225–234 nm)[3][4]. However, UV detection is non-specific. If the chromatography fails to resolve OPE-7 from its n−1 (OPE-6) and n+1 (OPE-8) homologues, the overlapping signals will lead to a gross overestimation of the target analyte.
-
Ionization Dynamics in MS: In mass spectrometry, the repeating hexaoxaicosan chain behaves similarly to a crown ether. Instead of forming simple protonated [M+H]+ ions, the oxygen-rich PEG chain strongly chelates ambient alkali metals or ammonium ions[5][6]. If left uncontrolled, the signal splits across [M+H]+ , [M+Na]+ , and [M+K]+ adducts, severely degrading the limit of detection (LOD).
Comparison of Detection Modalities
Alternative A: HPLC-UV (Routine QA/QC)
-
Mechanism: Relies on the π−π∗ transitions of the aromatic octylphenoxy ring.
-
Column Chemistry: A standard C18 (e.g., Agilent SB 300) or a low-silanol mixed-mode column like the Newcrom R1 is typically employed[7][8].
-
Pros: Simple, robust, and accessible for routine cleaning validation.
-
Cons: Fails in complex biological matrices due to baseline interference from proteins or other aromatic excipients[3].
Alternative B: LC-MS/MS (Trace Quantification)
-
Mechanism: Triple quadrupole (QqQ) mass spectrometry utilizing Electrospray Ionization (ESI+).
-
The Adduct Solution: To solve the adduct-splitting problem mentioned above, the mobile phase is deliberately doped with ammonium formate. This forces the equilibrium entirely toward the [M+NH4]+ adduct (m/z 532.7), providing a single, intense precursor ion for Multiple Reaction Monitoring (MRM)[6].
-
Pros: Unmatched specificity and sub-ng/mL sensitivity.
-
Cons: Requires expensive instrumentation and careful mitigation of matrix-induced ion suppression.
Quantitative Benchmarks
The following table summarizes the validated performance metrics of both methodologies based on empirical data[6][7][8][9].
| Parameter | HPLC-UV (Isocratic) | LC-MS/MS (Gradient MRM) |
| Detector | Photodiode Array (225 nm) | QqQ Mass Spectrometer (ESI+) |
| Column | C18 / Newcrom R1 | Phenyl-Hexyl (Sub-2 µm) |
| Mobile Phase | MeCN /
H2O
| MeCN /
H2O
|
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.15 ng/mL |
| Linearity ( R2 ) | > 0.999 | > 0.995 |
| Primary Application | Cleaning validation, high-dose QA/QC | Trace environmental, Pharmacokinetics |
Validated Experimental Protocols
To ensure scientific integrity, every protocol must function as a self-validating system. Do not proceed with sample analysis until System Suitability Testing (SST) criteria are met.
Protocol 1: HPLC-UV for Cleaning Validation
Causality Note: Phosphoric acid is used here to sharpen the peak shape by suppressing residual silanol ionization on the stationary phase[8].
-
Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Water (80:20, v/v). Add 0.1% Phosphoric acid ( H3PO4 ).
-
Sample Extraction: Extract manufacturing equipment swabs in 1:1 Methanol:Water. Centrifuge at 25,000 × g for 15 minutes to pellet insoluble debris[3].
-
Chromatography: Run isocratically at a flow rate of 1.0 mL/min through a C18 column (4.6 x 150 mm, 5 µm) maintained at 30°C.
-
Detection: Monitor absorbance at 225 nm.
-
System Suitability Testing (SST): Inject a 10 µg/mL OPE-7 standard six consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plate count ( N ) exceeds 1500[7].
Protocol 2: LC-MS/MS for Trace Quantification
Causality Note: When transitioning to MS, phosphoric acid must be replaced with 0.1% formic acid to prevent ion source fouling. The Phenyl-Hexyl column is chosen over C18 because the phenyl moiety provides orthogonal π−π selectivity against the octylphenoxy ring, drastically improving resolution from aliphatic matrix interferences.
-
Mobile Phase Preparation:
-
Phase A: MS-grade Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Sample Prep (SPE): Condition a C18 Solid Phase Extraction cartridge with 5 mL Acetonitrile followed by 5 mL Water. Load the aqueous sample, wash with 5% Acetonitrile, and elute OPE-7 with 100% Acetonitrile. Reconstitute in initial mobile phase conditions[9].
-
Chromatography: Utilize a Phenyl-Hexyl column (2.1 x 50 mm, 1.8 µm) with a linear gradient from 20% B to 95% B over 8 minutes.
-
MS Parameters: Operate in ESI+ mode. Isolate the [M+NH4]+ precursor ion at m/z 532.7 . Monitor product ions corresponding to the collision-induced cleavage of the ethoxylate chain.
Workflow Visualization
Figure 1: End-to-end LC-MS/MS workflow for the trace quantification of OPE-7.
References
-
NextSDS. "20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol - Chemical Substance Information". NextSDS Database. Available at: [Link]
-
European Commission. "Endocrine disrupting properties (REACH Article 57(f) – Environment)". Official Journal of the European Union. Available at: [Link]
-
Knez et al. "Direct UV Spectrophotometry and HPLC Determination of Triton X-100 in Split Virus Influenza Vaccine". Journal of AOAC International, 99(2):396-400 (2016). Available at: [Link]
-
SIELC Technologies. "Separation of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol on Newcrom R1 HPLC column". SIELC Application Notes. Available at: [Link]
-
Wang et al. "Development and validation of a method for determination of residual triton X-100 content in purified acellular pertussis antigen". Chinese Journal of Biologicals (2015). Available at: [Link]
-
Szymanski et al. "HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches". Foods, MDPI (2021). Available at: [Link]
-
Chen et al. "SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea". Molecules, MDPI (2022). Available at: [Link]
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- 4. Triton X‑100 Assay by HPLC Using Bidentate C18 Column for Cleaning Validation | MICROSOLV [mtc-usa.com]
- 5. Analytical methods for the determination of surfactants in surface water. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | SIELC Technologies [sielc.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Triton X-114 vs 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol cloud point extraction
Cloud Point Extraction (CPE) has revolutionized sample preparation by offering a "green," solvent-free alternative to traditional liquid-liquid extraction. By exploiting the thermoreversible phase behavior of non-ionic surfactants, CPE allows for the simultaneous extraction and massive preconcentration of hydrophobic proteins, trace organics, and nanomaterials[1].
For decades, Triton X-114 has been the gold standard surfactant for CPE due to its uniquely low cloud point (~23 °C), which preserves the structural integrity of heat-labile biomarkers[2]. However, commercial Triton X-114 is a highly polydisperse mixture. As analytical techniques like high-resolution mass spectrometry (HRMS) demand higher purity, researchers are increasingly turning to its monodisperse equivalent: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (hereafter referred to as Mono-OP-EO7 ).
This guide provides an authoritative, data-driven comparison of these two surfactants, detailing the thermodynamic causality behind their performance and providing self-validating protocols for modern analytical workflows.
Mechanistic Foundations: The Polydispersity Problem
To understand why the shift to monodisperse surfactants is critical, we must examine the thermodynamics of micellar phase separation.
When an aqueous solution of a non-ionic surfactant is heated above its cloud point, the hydrogen bonds between the water molecules and the polyoxyethylene (PEG) chains break down. The PEG chains dehydrate, causing the micelles to aggregate and separate into a distinct, dense "surfactant-rich phase" (coacervate) and a dilute aqueous phase[2].
Diagram 1: Thermodynamic workflow of Cloud Point Extraction (CPE).
The Flaw in Triton X-114: Commercial Triton X-114 is synthesized via base-catalyzed ethoxylation, resulting in a Poisson distribution of PEG chain lengths ranging from n=1 to n=15 (average n=7.5 ). During heating, these oligomers do not phase-separate uniformly. The most hydrophobic oligomers (shorter PEG chains) drive the cloud point and separate first, effectively fractionating the surfactant mixture itself[3]. This leads to unpredictable partition coefficients ( Kex ) that vary based on the initial surfactant concentration.
The Mono-OP-EO7 Advantage: Mono-OP-EO7 possesses exactly 7 ethylene oxide units. Because every molecule is identical, it acts as a pure thermodynamic entity. The phase transition is exceptionally sharp, and the resulting coacervate phase maintains the exact micellar architecture as the bulk solution, ensuring highly reproducible extraction recoveries.
Analytical Bottlenecks: Overcoming Mass Spectrometry Interference
The most significant operational difference between these surfactants emerges during downstream chromatographic and mass spectrometric analysis.
In LC-MS, the polydisperse PEG chains of Triton X-114 ionize with extreme efficiency. This creates a massive signal envelope separated by 44 Da (the mass of one EO unit), which causes severe ion suppression for co-eluting analytes and completely obscures the low-mass region. Historically, overcoming this in GC-MS required complex post-extraction derivatization (e.g., with BSTFA) to shift the volatility of the surfactant envelope out of the analytical time window[4].
Mono-OP-EO7 eliminates this bottleneck entirely. It produces a single, predictable precursor ion (e.g., m/z 515.3 for [M+H]+ ). This single peak can be easily bypassed using a chromatographic divert valve, protecting the MS source without requiring chemical derivatization.
Diagram 2: Impact of surfactant dispersity on Mass Spectrometry backgrounds.
Quantitative Performance Comparison
The following tables summarize the physicochemical and operational differences between the two surfactants.
Table 1: Physicochemical Properties
| Property | Commercial Triton X-114 | Monodisperse Mono-OP-EO7 |
| Alkyl Chain Structure | Branched (tert-octyl) | Linear (Octyl) |
| Ethylene Oxide (EO) Units | Average 7.5 (Polydisperse, n=1−15 ) | Exactly 7 (Monodisperse) |
| Molecular Weight | ~537 g/mol (Average) | 514.7 g/mol (Exact) |
| Cloud Point | ~22–23 °C (Broad transition range) | ~24 °C (Sharp transition) |
| Phase Separation Behavior | Fractionation of oligomers[3] | Uniform thermodynamic partitioning |
Table 2: Analytical Performance Metrics
| Metric | Triton X-114 | Mono-OP-EO7 |
| Extraction Reproducibility (RSD) | 5% – 10% | < 3% |
| LC-MS Ion Suppression | Severe (Requires extensive cleanup) | Minimal (Predictable single peak) |
| Prep Complexity for GC-MS | High (Requires BSTFA derivatization)[4] | Low (Direct injection possible) |
| Micellar Solubilization Capacity | Variable (Dependent on bulk concentration) | Constant & Predictable |
Self-Validating Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate built-in quality control steps to visually and analytically confirm the success of the phase separation before committing samples to expensive downstream analysis.
Protocol A: Proteomic Subfractionation of Plasma (Using Triton X-114)
Designed for the enrichment of hydrophobic membrane and plasma proteins prior to 2D-PAGE. Adapted from established plasma subfractionation methodologies[5].
-
Sample Preparation: Dilute human blood plasma to a final protein concentration of ~10 mg/mL using a 3% (w/w) Triton X-114 solution in PBS.
-
Quality Control (Self-Validation Step): Add 0.5 μL of 0.2% Coomassie Blue R-250 dye per 500 μL of sample mixture.
-
Causality: Coomassie Blue is highly hydrophobic and partitions exclusively into the detergent-rich phase. This provides immediate visual confirmation of phase boundary integrity after centrifugation[2].
-
-
Cold Incubation: Incubate the mixture at 4 °C for 60 minutes on a rotary shaker.
-
Causality: Triton X-114 is completely soluble below 20 °C. Cold incubation ensures complete micellar penetration and solubilization of lipoprotein complexes.
-
-
Thermal Induction: Transfer the tubes to a 37 °C water bath for 10 minutes.
-
Causality: Heating well above the 23 °C cloud point forces the rapid dehydration of the PEG chains, initiating coacervate formation.
-
-
Densification: Centrifuge at 13,000 × g for 5 minutes at room temperature.
-
Causality: The high g-force coalesces the turbid coacervate droplets into a distinct, dense blue pellet at the bottom of the tube.
-
-
Harvesting: Carefully aspirate the clear aqueous phase (hydrophilic proteins). The remaining blue detergent-rich phase contains the enriched hydrophobic subfraction.
Protocol B: Trace Organic Extraction for LC-MS (Using Mono-OP-EO7)
Designed for the extraction of small hydrophobic molecules (e.g., PAHs, drug metabolites) with direct LC-MS injection.
-
Surfactant Addition: Add Mono-OP-EO7 to the aqueous sample to achieve a final concentration of 1.5% (w/v).
-
pH Optimization: Adjust the sample pH to neutralize the target analytes.
-
Causality: Neutralizing ionizable groups maximizes the hydrophobicity of the analytes, driving them into the hydrophobic core of the Mono-OP-EO7 micelles.
-
-
Thermal Extraction: Heat the sample to 40 °C for 15 minutes, followed by centrifugation at 5,000 × g for 10 minutes.
-
Phase Recovery & Disruption: Isolate the surfactant-rich phase and dilute it 1:5 with LC-grade Methanol.
-
Causality: Methanol dilution serves two purposes: it lowers the viscosity of the extract to prevent LC overpressure, and it chemically disrupts the micelles, releasing the trapped analytes so they can interact freely with the stationary phase of the LC column.
-
-
LC-MS Analysis (Self-Validating Logic): Program the LC switching valve to divert the eluent to waste during the specific retention time window of the Mono-OP-EO7 monomer.
-
Causality: Because Mono-OP-EO7 is monodisperse, all surfactant molecules elute in a single, tight peak. Diverting this specific window completely protects the MS source from fouling, validating the choice of a monodisperse surfactant over a polydisperse one.
-
Conclusion
While commercial Triton X-114 remains a cost-effective workhorse for basic biochemical fractionations, its inherent polydispersity introduces thermodynamic instability and severe mass spectrometric interference. For modern drug development and high-resolution proteomics, transitioning to 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (Mono-OP-EO7) is a necessary evolution. By utilizing a monodisperse surfactant, researchers can achieve the low-temperature benefits of classical CPE while ensuring absolute thermodynamic predictability and seamless LC-MS/GC-MS integration.
References
-
Liu, J., et al. "Triton X-114 based cloud point extraction: a thermoreversible approach for separation/concentration and dispersion of nanomaterials in the aqueous phase." Chemical Communications. 1
-
"Triton X-114 cloud point extraction to subfractionate blood plasma proteins for two-dimensional gel electrophoresis." PubMed. 5
-
"Cloud Point Extraction with Surfactant Derivatization as an Enrichment Step Prior to Gas Chromatographic or Gas Chromatography−Mass Spectrometric Analysis." Analytical Chemistry - ACS Publications. 4
-
"Nanodiamond Solid-Phase Extraction and Triton X-114 Cloud Point Separation for Robust Fractionation and Shotgun Proteomics Analysis of the Human Serum Proteome." ACS Publications. 2
-
"Nonionic Surfactant Mixtures: A New Cloud-Point Extraction Approach for the Determination of PAHs in Seawater Using HPLC with Fluorimetric Detection." ResearchGate. 3
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triton X-114 cloud point extraction to subfractionate blood plasma proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking Cell Lysis Efficiency of Octylphenol Ethoxylates
Introduction: The Critical Choice of a Non-Denaturing Detergent
For researchers, scientists, and drug development professionals, the successful extraction of functionally intact proteins is the bedrock of countless downstream applications, from enzymatic assays to co-immunoprecipitation. The very first step, cell lysis, dictates the quality and quantity of the resulting proteome. The choice of detergent is therefore not a trivial matter of logistics, but a critical experimental parameter.
This guide provides an in-depth technical framework for benchmarking the performance of mild, non-ionic detergents for cell lysis. We will focus on the class of octylphenol ethoxylates , a family of surfactants widely used for their ability to efficiently solubilize the plasma membrane while typically preserving the integrity of intracellular structures and protein-protein interactions.[1][2]
The topic specifies a comparison between CAS 32742-88-4 and Igepal® CA-630 (CAS 9002-93-1) . It is essential to understand that both of these designations refer to the same class of chemical: poly(oxy-1,2-ethanediyl), .alpha.-(octylphenyl)-.omega.-hydroxy-.[3][4][5] Igepal® CA-630 is a well-established product in the life sciences community, recognized as being chemically indistinguishable from the historically significant, but now discontinued, Nonidet P-40 (NP-40).[6][7][8][9] Therefore, this guide will serve as a definitive protocol for evaluating the performance of this class of detergent, using the readily available Igepal® CA-630 as our primary reagent.
We will move beyond a simple listing of steps to explain the causality behind the experimental design, establishing a self-validating system to quantitatively assess two key performance indicators: Cell Lysis Efficiency and Total Protein Yield .
The Mechanism: How Non-Ionic Detergents Solubilize the Plasma Membrane
Before we can measure performance, we must understand the underlying mechanism. Non-ionic detergents like Igepal® CA-630 are amphipathic molecules, possessing a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[2] This dual nature allows them to disrupt the lipid bilayer of the cell membrane.
At a concentration above their Critical Micelle Concentration (CMC), detergent monomers insert themselves into the membrane, disrupting lipid-lipid interactions and solubilizing lipids and membrane-associated proteins into mixed micelles.[10][11] This action effectively creates pores in the plasma membrane, releasing cytosolic contents. Because their hydrophilic heads are uncharged, they are considered "mild" detergents that break lipid-lipid and protein-lipid interactions without disrupting native protein-protein interactions, thus preserving biological activity.[1][2]
Sources
- 1. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
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- 8. IGEPAL CA-630 for molecular biology 9002-93-1 [merckmillipore.com]
- 9. Nonidet P-40 - Wikipedia [en.wikipedia.org]
- 10. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
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Reproducibility of membrane solubilization using 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Reproducibility of Membrane Solubilization: Monodisperse 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol vs. Traditional Detergents
Executive Summary
For decades, the isolation of integral membrane proteins has relied heavily on Cloud Point Extraction (CPE) using Triton X-114, a non-ionic detergent famous for its low cloud point temperature (~23°C)[1]. However, a persistent challenge in proteomics and drug discovery has been batch-to-batch reproducibility. Traditional Triton X-114 is a polydisperse mixture of polymer chains. This structural variability leads to fluctuating critical micelle concentrations (CMC) and unpredictable phase separation boundaries[2].
The introduction of monodisperse 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol —a highly purified, exact-chain-length equivalent of Triton X-114—solves this reproducibility crisis. By ensuring every detergent molecule possesses exactly seven ethylene oxide (EO) units, researchers can achieve razor-sharp phase boundaries, absolute lot-to-lot consistency, and higher purity in membrane protein recovery[3].
The Mechanistic Flaw in Traditional Detergents (Causality)
To understand why monodispersity is critical, we must examine the thermodynamics of Cloud Point Extraction (CPE).
Non-ionic detergents solubilize membrane proteins by forming micelles driven by the hydrophobic effect. The hydrophilic polyethylene glycol (PEG) headgroups remain hydrated via hydrogen bonding with water. As the temperature increases, kinetic energy disrupts these hydrogen bonds, causing the PEG chains to dehydrate[4]. The micelles become increasingly hydrophobic, aggregate, and eventually separate into a distinct, detergent-rich phase[1].
The Polydispersity Problem: Commercial Triton X-114 contains an average of 7.5 EO units, but the actual chain lengths range from n=5 to n=10 [5]. Because shorter PEG chains dehydrate at lower temperatures than longer chains, a polydisperse mixture undergoes asynchronous dehydration. This creates a broad, poorly defined phase transition. The result is cross-contamination: hydrophilic proteins get trapped in the detergent phase, and valuable integral membrane proteins are lost to the aqueous phase[6].
The Monodisperse Advantage: 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol contains exactly seven EO units ( n=7 ). This structural uniformity guarantees synchronous dehydration. The entire micelle population reaches its cloud point simultaneously at exactly 23.0°C, yielding a sharp phase boundary and absolute reproducibility across experiments.
Caption: Mechanistic impact of detergent purity on phase separation reproducibility.
Objective Performance Comparison
When selecting a detergent for membrane protein solubilization, the choice dictates downstream analytical success. The table below compares the monodisperse product against traditional alternatives.
| Parameter | Monodisperse 20-(4-Octylphenoxy)...-ol | Polydisperse Triton X-114 | Triton X-100 | n-Dodecyl-β-D-maltoside (DDM) |
| PEG Chain Length | Exact ( n=7 ) | Variable ( n=5 to 10 ) | Variable ( n=9 to 10 ) | N/A (Maltose headgroup) |
| Cloud Point (CPT) | 23.0°C (Fixed) | 22°C - 25°C (Batch-dependent) | ~64°C | >100°C |
| CMC (mM at 25°C) | ~0.20 | 0.17 - 0.35 | 0.22 - 0.24 | 0.17 |
| Phase Boundary | Razor-sharp | Broad / Diffuse | N/A at physiological temp | N/A |
| CPE Suitability | Optimal | Sub-optimal | Poor (Denatures proteins) | None |
| Reproducibility | Absolute | Poor to Moderate | Moderate | High |
Data synthesized from established surfactant phase behavior literature[2],[7].
Self-Validating Experimental Protocol: Cloud Point Extraction
To ensure scientific integrity, any extraction protocol must be intrinsically verifiable. The following step-by-step methodology incorporates a "mass balance" validation step, ensuring that no protein is lost to insoluble aggregates and that phase partitioning is strictly driven by hydrophobicity[8].
Objective: Isolate integral membrane proteins from mammalian cell lysates with 100% mass balance accountability.
Materials:
-
Monodisperse 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol (2% w/v stock in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protease Inhibitor Cocktail (EDTA-free)
-
Validation Spikes: BSA (Hydrophilic control marker) and Cytochrome C Oxidase (Integral membrane control marker).
Step-by-Step Methodology:
-
Lysis & Spiking (0–4°C): Resuspend the cell pellet in ice-cold PBS containing protease inhibitors. Spike the lysate with 10 µg of BSA and 10 µg of Cytochrome C Oxidase. Homogenize thoroughly.
-
Solubilization (0–4°C): Add the monodisperse detergent to a final concentration of 1% (w/v). Incubate on ice for 60 minutes with gentle end-over-end mixing. Causality Note: At 0°C, the detergent is fully hydrated and forms a homogeneous micellar solution, effectively extracting lipids and proteins from the bilayer.
-
Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet insoluble cytoskeletal debris and unlysed cells. Transfer the supernatant to a new tube.
-
Phase Separation (30°C): Incubate the clarified supernatant in a 30°C water bath for 15 minutes. The solution will become visibly turbid as the exact-length PEG chains synchronously dehydrate and reach their cloud point[9].
-
Partitioning: Centrifuge the turbid solution at 3,000 × g for 10 minutes at 30°C.
-
Recovery: The sample will separate into two distinct phases: a large upper aqueous phase (containing hydrophilic proteins) and a small, oily lower detergent phase (containing integral membrane proteins)[10]. Carefully aspirate the aqueous phase into a separate tube.
-
Self-Validation (Mass Balance): Perform a BCA or Bradford assay on both phases. The sum of the protein mass in the aqueous and detergent phases must equal the total protein mass of the clarified lysate. Run an SDS-PAGE/Western Blot to confirm that 100% of the BSA spike is in the aqueous phase, and 100% of the Cytochrome C Oxidase spike is in the detergent phase.
Caption: Workflow for Cloud Point Extraction of integral membrane proteins.
Conclusion
Transitioning from traditional, polydisperse Triton X-114 to monodisperse 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol eliminates the thermodynamic variables that plague membrane protein extraction. By ensuring synchronous micellar dehydration, researchers can achieve highly reproducible phase partitioning, making this reagent indispensable for rigorous structural biology, targeted proteomics, and drug target validation.
References
-
[8] Donoghue, M. J., et al. (2012). Partitioning the Proteome: Phase Separation for Targeted Analysis of Membrane Proteins in Human Post-Mortem Brain. PLOS One. URL:[Link]
-
[3] Gornik, O., et al. (2016). Enrichment of hydrophobic membrane proteins using Triton X-114 and subsequent analysis of their N-glycosylation. Biochimica et Biophysica Acta (BBA) - General Subjects. URL:[Link]
-
[1] Bordier, C. (1981). Phase separation of integral membrane proteins in Triton X-114 solution. Journal of Biological Chemistry, 256(4), 1604-1607. URL:[Link]
-
[6] Chen, Y., et al. (2015). Top-down Proteomics of Endogenous Membrane Proteins Enabled by Cloud Point Enrichment and Multidimensional Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. URL:[Link]
-
[9] PLOS One Research Article detailing Triton X-114 Cloud Point protocols. URL:[Link]
-
[10] Pham, M. D., et al. (2016). Streamlined Membrane Proteome Preparation for Shotgun Proteomics Analysis with Triton X-100 Cloud Point Extraction and Nanodiamond Solid Phase Extraction. MDPI Materials. URL:[Link]
-
[7] Hinze, W. L., & Pramauro, E. (1993). Surfactant-Mediated Cloud Point Extractions: An Environmentally Benign Alternative Separation Approach. Chemical Reviews (ACS Publications). URL:[Link]
-
[5] Carabias-Martínez, R., et al. (2009). Cloud Point Extraction with Surfactant Derivatization as an Enrichment Step Prior to Gas Chromatographic or Gas Chromatography−Mass Spectrometric Analysis. Analytical Chemistry (ACS Publications). URL:[Link]
-
[4] Wang, Y., et al. (2006). Clouding and Phase Behavior of Nonionic Surfactants in Hydrophobically Modified Hydroxyethyl Cellulose Solutions. Langmuir (ACS Publications). URL:[Link]
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Evaluating the purity of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol by UPLC-MS
An In-Depth Comparative Guide to the Purity Analysis of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
A Senior Application Scientist's Perspective on Leveraging UPLC-MS for Enhanced Characterization
Abstract
The chemical purity of excipients is a cornerstone of pharmaceutical product safety and efficacy. For non-ionic surfactants such as 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, a comprehensive purity profile is critical. This guide provides an in-depth evaluation of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as the premier analytical technique for this purpose. We will explore the causality behind the experimental design, compare its performance objectively against alternative methods like High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed, field-tested protocols.
The Criticality of Purity in Non-ionic Surfactants
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol belongs to the alkylphenol ethoxylate class of non-ionic surfactants, widely used as solubilizers, emulsifiers, and wetting agents in biopharmaceutical formulations. However, the very nature of their synthesis and structure makes them susceptible to impurities. These can include residual starting materials, by-products, and, most notably, a distribution of polyethylene glycol (PEG) oligomers of varying lengths.[1][2] The presence of these impurities can significantly impact the surfactant's performance and potentially affect the stability and safety of the final drug product. Therefore, an analytical method that can not only quantify the main component but also resolve and identify these closely related impurities is indispensable.
UPLC-MS: The Gold Standard for Surfactant Analysis
The evolution from HPLC to UPLC marked a significant leap in chromatographic performance. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver dramatically increased resolution, sensitivity, and speed compared to traditional HPLC.[3] When coupled with mass spectrometry, a powerful detector that provides mass-to-charge ratio information, the combination becomes an unparalleled tool for the definitive characterization of complex mixtures.[4]
The UPLC-MS Experimental Protocol: A Step-by-Step Methodology
This protocol is designed to provide robust separation of the oligomeric distribution and potential impurities associated with 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol.
A. Sample and Mobile Phase Preparation
-
Sample Preparation: Accurately weigh 10.0 mg of the surfactant standard or sample and dissolve in 10.0 mL of a 50:50 (v/v) acetonitrile/water solution to create a 1 mg/mL stock. Further dilute to 10 µg/mL with the same solvent for analysis.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in LC-MS grade acetonitrile.
B. UPLC-MS System Conditions
| Parameter | Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC I-Class | Designed for low dispersion and high backpressure tolerance required for sub-2 µm columns. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | The C18 stationary phase provides hydrophobic retention for the octylphenyl group, while the 1.7 µm particles ensure high resolution. |
| Column Temp. | 45 °C | Reduces mobile phase viscosity, allowing for higher flow rates and improved peak shape. |
| Injection Vol. | 2 µL | Small volume is sufficient due to high sensitivity and minimizes potential column overload. |
| Flow Rate | 0.5 mL/min | Optimal for the column dimensions, balancing analysis speed with separation efficiency. |
| Gradient Elution | 50% to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 0.1 min, and re-equilibrate for 2.9 min. | A gradient is essential to elute and separate the range of ethoxylate oligomers, from more hydrophilic (shorter chains) to more hydrophobic (longer chains).[5] |
| MS System | Single Quadrupole Mass Detector (e.g., ACQUITY QDa) | Provides robust mass confirmation for each eluting peak. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The ether oxygens in the ethoxylate chain are readily protonated or form adducts (e.g., with Na+ or NH4+), making ESI+ the ideal mode.[6] |
| Mass Range | m/z 300 - 1200 | This range covers the expected molecular weights of the main component and its oligomeric distribution. |
| Capillary Voltage | 1.5 kV | Optimized for stable spray and efficient ion generation. |
| Cone Voltage | 15 V | Gentle voltage to minimize in-source fragmentation and preserve the molecular ion. |
Visualizing the Analytical Workflow
The logical flow from sample to result is a critical aspect of a validated method.
Caption: A streamlined workflow for the purity analysis of non-ionic surfactants by UPLC-MS.
A Comparative Evaluation of Analytical Alternatives
While UPLC-MS is superior, it is essential to understand the capabilities and limitations of other common techniques to make informed decisions based on available instrumentation and analytical goals.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for quantifying non-volatile and semi-volatile compounds that lack a UV chromophore. The detector generates a response proportional to the mass of the analyte, regardless of its chemical structure.
-
Strengths: Provides a more uniform response for the different oligomers compared to UV detection. Good for quantification when reference standards for each impurity are unavailable.
-
Weaknesses: Lacks the specificity of MS. It cannot provide structural information or distinguish between isobaric compounds (compounds with the same mass but different structures). The response can be affected by mobile phase gradient changes.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an absolute, structure-elucidating technique that provides detailed information about the chemical environment of atoms within a molecule.
-
Strengths: Unrivaled for definitive structural confirmation. Can be used for quantitative analysis (qNMR) without the need for identical reference standards.
-
Weaknesses: Significantly lower sensitivity compared to MS, making it unsuitable for detecting trace-level impurities.[8] The complex, overlapping signals from the repeating ethoxy units can make spectral interpretation challenging.[9]
Performance Metrics: UPLC-MS vs. Alternatives
The following table provides an objective comparison of the key performance attributes for each technique in the context of surfactant purity analysis.
| Feature | UPLC-MS | HPLC-CAD | NMR Spectroscopy |
| Specificity | Very High: Distinguishes based on both retention time and mass-to-charge ratio. | Moderate: Distinguishes by retention time only. | High: Distinguishes based on unique chemical structure. |
| Sensitivity | Very High: Capable of detecting trace impurities at ppm or even ppb levels. | High: Generally more sensitive than UV, but less so than modern MS. | Low: Requires significantly higher concentrations (µg to mg). |
| Resolution | Excellent: Sub-2 µm particles provide sharp peaks and superior separation of oligomers. | Good: Dependent on HPLC particle size (typically 3-5 µm), lower than UPLC. | N/A (Non-chromatographic) |
| Structural Info. | Good: Provides molecular weight and fragmentation data (with MS/MS).[10] | None: Provides no structural information. | Excellent: Provides definitive structural elucidation.[8] |
| Analysis Time | Fast: Typically <15 minutes per sample. | Moderate: HPLC runs are inherently longer than UPLC. | Slow: Requires longer acquisition times for adequate signal-to-noise. |
| Quantification | Excellent: Wide linear dynamic range and high precision. | Good: Near-universal response is advantageous but can be non-linear. | Excellent: Can be an absolute quantitative method (qNMR). |
Logical Relationship Diagram
This diagram illustrates how the choice of technique aligns with different analytical requirements.
Caption: A decision-making diagram for selecting the appropriate analytical technique based on the primary goal.
Conclusion and Recommendation
For the comprehensive evaluation of 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol purity, UPLC-MS stands as the unequivocally superior method. Its combination of high-resolution separation with specific mass detection provides the speed, sensitivity, and specificity required to confidently identify and quantify the main component, its oligomeric distribution, and critical trace-level impurities.[3][11] While HPLC-CAD offers a viable alternative for routine quantification and NMR remains the ultimate tool for absolute structural proof, neither can match the balanced, all-encompassing analytical power of UPLC-MS for ensuring the quality and consistency of this vital pharmaceutical excipient.
References
-
Shahjahan, Afzal, M., and Dhami, T.S. (1992). Characterization of impurities in nonionic surfactants and their effect on ultraviolet light absorbers. Drug Development and Industrial Pharmacy, 18(13), 1459-1469. [Link]
-
O'Neill, J. M., et al. (2021). Multidimensional Mass Spectrometry of Multicomponent Nonionic Surfactant Blends. Analytical Chemistry, 93(32), 11164–11171. [Link]
-
Zhu, T., et al. (2014). The determination methods for non-ionic surfactants. Journal of Chemical and Pharmaceutical Research, 6(7), 2238-2242. [Link]
-
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters Corporation. [Link]
-
Kovács, Z., et al. (2019). Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Molecules, 24(7), 1264. [Link]
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]
-
Pandya, D., et al. (2020). Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations. Future Journal of Pharmaceutical Sciences, 6(1), 112. [Link]
-
Gilar, M., et al. (2005). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of separation science, 28(8), 694-705. [Link]
-
Waters Corporation. (n.d.). Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection. Waters Corporation. [Link]
-
Wrona, M., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2530. [Link]
-
PubChem. (n.d.). 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol. National Center for Biotechnology Information. [Link]
-
Anveshana's International Journal of Research in Pharmacy and Life Sciences. (2024). A REVIEW ON UPLC METHODS AND APPLICATIONS. AIJRPLS, 9(4). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 4. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 5. Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. reddit.com [reddit.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
As a Senior Application Scientist, I approach the handling of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol —a specific oligomer of octylphenol ethoxylate (OPE) featuring six ethylene oxide units—not merely as a routine compliance task, but as a critical intersection of laboratory safety, biophysics, and environmental stewardship.
Widely utilized in drug development and molecular biology as a non-ionic surfactant for membrane protein solubilization and viral inactivation, the very amphiphilic properties that make this chemical indispensable in the lab also make it hazardous to human tissue and aquatic ecosystems. This guide synthesizes field-proven operational methodologies with the mechanistic causality behind each safety requirement, ensuring your laboratory operates with uncompromising scientific integrity.
Part 1: Hazard Profile & Mechanistic Causality
To handle OPEs safely, one must understand the physical chemistry driving their toxicity. OPEs do not cause thermal burns; rather, they cause severe biochemical disruption.
Table 1: Quantitative Hazard Profile & Causality
| Hazard Class | GHS Category | Quantitative Data | Mechanistic Rationale (The "Why") |
| Serious Eye Damage | Category 1 | N/A | Surfactants rapidly lower surface tension, allowing the chemical to quickly intercalate into and lyse the lipid bilayers of the corneal epithelium, causing irreversible damage[1]. |
| Acute Oral Toxicity | Category 4 | LD50 (Rat): ~1700 - 4190 mg/kg[2] | Ingestion strips the protective mucosal lining of the gastrointestinal tract, leading to severe systemic absorption and tissue irritation[2]. |
| Aquatic Toxicity & SVHC Status | Acute 1, Chronic 1 | LC50 (Fish): Highly Toxic | The intact ethoxylate polymer is not the primary long-term threat. Environmental bacteria cleave the polyoxyethylene chain, leaving behind 4-tert-octylphenol . This degradation product is a potent endocrine disruptor that mimics estrogen, causing feminization in aquatic species[3]. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated OPEs. Every piece of equipment must be selected based on the chemical's physical state and surfactant properties.
Table 2: Required PPE and Operational Rationale
| PPE Category | Specification | Operational Rationale |
| Eye/Face | Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1). | Critical: Standard safety glasses allow liquids to travel via capillary action around the lenses. Goggles provide a hermetic seal against surfactant splashing[1]. |
| Hands | Nitrile gloves (Min. 0.11 mm thickness). | The non-polar octyl tail of the molecule can permeate natural latex. Nitrile provides a robust barrier with a breakthrough resistance of >480 minutes. |
| Body | Standard cotton/poly lab coat and closed-toe shoes. | Absorbs incidental droplets before they can spread across the skin's surface. |
| Respiratory | ABEK-P2/P3 filter respirator. | Required only if the chemical is aerosolized (e.g., during vigorous vortexing or sonication). At room temperature, its vapor pressure is negligible[1]. |
Part 3: Operational Workflow & Handling Procedures
When preparing lysis buffers or wash solutions, the goal is to achieve complete homogenization without generating stable foams or aerosols.
Protocol 1: Preparation of a Working Solution (e.g., 1% v/v OPE)
-
Thermal Preparation: OPEs are highly viscous liquids. If the ambient lab temperature is low, the chemical may become difficult to pipette. Gently warm the sealed stock bottle in a 30°C water bath for 10 minutes to lower viscosity and ensure homogeneity.
-
Measurement (Self-Validating Step): Use a positive displacement pipette. Causality: Standard air-displacement pipettes will severely under-deliver because the liquid's high viscosity and low surface tension cause it to cling to the inside of standard tips.
-
Dispersion: Dispense the OPE directly into the aqueous buffer (e.g., PBS or Tris-HCl). Never add water to the concentrated surfactant. Causality: Adding water to a surfactant creates a localized, high-concentration gel phase (mesophase) that is notoriously difficult to dissolve.
-
Homogenization: Stir the solution magnetically at 200-300 RPM for 15-20 minutes. Do not vortex. Causality: Vortexing introduces air into the surfactant solution, creating stable foams that can aerosolize the chemical and necessitate respiratory protection[1]. The system validates itself when the solution transitions from cloudy to optically clear.
Figure 1: Operational workflow for handling OPEs, emphasizing containment and SVHC waste segregation.
Part 4: Spill Response & Decontamination
Because OPEs lower surface tension, spills spread rapidly and penetrate porous surfaces easily.
Protocol 2: Immediate Spill Response
-
Isolate & Protect: Evacuate personnel from the immediate vicinity. Ensure chemical goggles and fresh nitrile gloves are equipped.
-
Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use water. Causality: Applying water to a concentrated surfactant spill will generate massive amounts of foam, exponentially increasing the surface area of the hazard and complicating cleanup.
-
Collection: Mechanically scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.
-
Decontamination: Wipe the affected surface with a 70% ethanol/water solution. Causality: Ethanol breaks down the residual surfactant film far more effectively than water. Dispose of all decontamination wipes as hazardous waste.
Part 5: Disposal Plan & Environmental Compliance
OPEs are classified as Substances of Very High Concern (SVHC) and are subject to strict authorization under REACH Annex XIV. Your laboratory must enforce a strict Zero-Drain Policy .
Protocol 3: SVHC Waste Management
-
Segregation: Collect all OPE-containing liquid waste—even highly diluted wash buffers (<0.1%)—in dedicated, clearly labeled carboys marked "Aqueous Hazardous Waste - Endocrine Disruptors".
-
Labeling: Affix GHS labels indicating "Environmentally Hazardous" (Aquatic Toxicity) and "Eye Damage".
-
Storage: Store in secondary containment away from strong oxidizing agents, which can react with the polyether chain[4].
-
Destruction: Transfer the waste to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration at a certified facility. Causality: Incineration completely oxidizes the phenolic ring and ethoxylate chain, permanently neutralizing its endocrine-disrupting properties and preventing it from entering the watershed.
Figure 2: Disposal decision tree highlighting the strict zero-drain policy for endocrine disruptors.
References
-
Bostik. (2015). Safety Data Sheet - Bostik. Retrieved from [Link]
-
EDF Health. (2013). ECHA raises its sights: Several recent additions to the REACH Candidate List set precedents. Retrieved from [Link]
-
ChemoMetec A/S. (2023). REAGENT Y100 Safety Data Sheet. Retrieved from [Link]
Sources
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